2-(4-Methylphenyl)morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHVNCBSWLLQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404707 | |
| Record name | 2-(4-methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739328-82-6 | |
| Record name | 2-(4-methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2-(4-Methylphenyl)morpholine
A Note on Nomenclature: This technical guide provides comprehensive information on the synthesis and characterization of 3-methyl-2-(4-methylphenyl)morpholine , a compound extensively documented in scientific literature. It is important to note that searches for "2-(4-Methylphenyl)morpholine" did not yield specific synthesis and characterization data for a compound with this exact structure lacking a substituent at the 3-position. The available scientific data predominantly pertains to the 3-methyl substituted analogue, which is also known as 4-methylphenmetrazine (4-MPM). Therefore, this guide focuses on this well-characterized molecule.
This document is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the synthesis and analytical characterization of 3-methyl-2-(4-methylphenyl)morpholine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the characterization of 3-methyl-2-(4-methylphenyl)morpholine, typically isolated and characterized as its fumarate salt.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Melting Point (Fumarate Salt) | 182–184 °C | [2] |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.37–3.32 (m, 1H), 7.24–7.11 (m, 3H), 6.52 (s, 2H), 4.44 (d, J=9.4 Hz, 1H), 3.91 (dd, J=11.4, 3.1 Hz, 1H), 3.78–3.67 (m, 1H), 3.10–2.98 (m, 3H), 2.34 (s, 3H), 0.94–0.80 (m, 3H) | [2] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 167.58, 137.45, 135.55, 134.89, 130.04, 127.63, 125.90, 79.97, 65.79, 55.12, 44.50, 19.26, 15.84 | [2] |
| High-Resolution Mass Spec. | Found m/z 192.138879 (theory [M+H]⁺: C₁₂H₁₈NO⁺ m/z 192.138291) | [2] |
Experimental Protocols
The synthesis is a multi-step process starting from 4-methylpropiophenone.
Step 1: Synthesis of 2-bromo-1-(4-methylphenyl)propan-1-one A solution of bromine (27 mmol, 4.37 g, 1.4 mL) in dichloromethane (26 mL) is added slowly to a solution of 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate (MgSO₄), and the solvent is removed to afford 2-bromo-1-(4-methylphenyl)propan-1-one as a colorless oil.
Step 2: Reaction with Ethanolamine The crude 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine and N,N-diisopropylethylamine to form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.
Step 3: Reduction The intermediate from Step 2 is reduced to the corresponding alcohol using sodium borohydride.
Step 4: Cyclization The alcohol is then treated with concentrated sulfuric acid to facilitate cyclization and the formation of the morpholine ring, yielding 3-methyl-2-(4-methylphenyl)morpholine.
Step 5: Purification (as Fumarate Salt) The crude product can be purified by preparative thin-layer chromatography. For characterization, the free base is often converted to its fumarate salt by reaction with fumaric acid in methanol.
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) [2] Samples are prepared at a 1 mg/mL concentration in methanol. The analysis is performed on a gas chromatograph coupled to a mass selective detector.
-
Column: HP-ULTRA 1 column (12 m x 0.2 m x 0.33 μm)
-
Carrier Gas: Helium at a constant flow of 0.8 mL/min
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 100 °C.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy [2] ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm).
2.2.3. High-Resolution Mass Spectrometry (HRMS) [2] HRMS analysis is performed to confirm the elemental composition of the synthesized compound.
Visualizations
Caption: Synthetic pathway for 3-Methyl-2-(4-methylphenyl)morpholine.
References
Technical Guide: Physicochemical Properties of 2-(4-Methylphenyl)morpholine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Methylphenyl)morpholine (CAS No. 739328-82-6). Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also includes, for comparative purposes, detailed information on the closely related isomer, 3-methyl-2-(4-methylphenyl)morpholine, also known as 4-Methylphenmetrazine.
Introduction to this compound
This compound is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability to drug candidates.[1] Substituted phenylmorpholines are a class of compounds that have been investigated for their potential biological activities. This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] It is noted for its stability and reactivity, which are attributed to the morpholine ring.[2]
Physical and Chemical Properties of this compound
The available quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 739328-82-6 | [2] |
| Molecular Formula | C₁₁H₁₅NO | [2] |
| Molecular Weight | 177.25 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 60-64 °C | [2] |
| Purity | ≥ 95% (by NMR) | [2] |
| Solubility | Soluble in organic solvents | [2] |
Synthesis of Substituted Morpholines
Below is a generalized workflow for the synthesis of 2-aryl morpholines.
References
An In-depth Technical Guide to 2-(4-Methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)morpholine, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of in-depth experimental data for this specific molecule in public-domain scientific literature, this guide consolidates the available physicochemical data and places the compound in the broader context of 2-aryl-morpholine derivatives. Information on general synthesis strategies, potential biological activities, and the significance of the morpholine scaffold in drug discovery is presented to offer a valuable resource for researchers in this field. It is important to note the distinction between this compound and its more extensively studied isomer, 3-methyl-2-(4-methylphenyl)morpholine (4-Methylphenmetrazine).
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of drug candidates.[1][2] When substituted with an aryl group at the 2-position, as in this compound, these compounds become structurally analogous to endogenous neurotransmitters, which can facilitate their passage across the blood-brain barrier.[2][3] This structural motif is a key feature in a variety of centrally active compounds.[2][4][5] This guide focuses specifically on the this compound isomer.
Chemical Identity and Physicochemical Properties
The fundamental identification and key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 2-(p-tolyl)morpholine | [4] |
| CAS Number | 51070-68-9, 739328-82-6 | |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.25 g/mol | |
| Appearance | White solid | |
| Melting Point | 60-64 °C |
Synthesis Strategies for 2-Aryl-Morpholine Scaffolds
General Synthetic Approach
A common strategy for the synthesis of the 2-aryl-morpholine core involves the cyclization of an appropriate precursor. One potential pathway is the reaction of a substituted 2-amino alcohol with a suitable electrophile.
Figure 1. Conceptual synthetic pathway for this compound.
A detailed experimental protocol for a related compound, 3-methyl-2-(4-methylphenyl)morpholine, involves the bromination of 4-methylpropiophenone, followed by reaction with ethanolamine and subsequent reduction and cyclization.[6] This multi-step synthesis highlights a potential, albeit more complex, route that could be conceptually adapted.
Potential Biological Activity and Therapeutic Relevance
Direct pharmacological data for this compound is scarce. However, the broader class of phenylmorpholine derivatives is known to possess significant biological activity, primarily as monoamine releasing agents.[6][7]
The morpholine moiety is a common feature in drugs targeting the central nervous system (CNS), including antidepressants and anxiolytics.[2][5] Its presence can enhance potency and modulate pharmacokinetic properties.[2][8] A patent has claimed that 2-p-tolyl-4-methylmorpholine derivatives are active on the CNS, though specific data was not provided.[4]
Structure-Activity Relationship (SAR) Insights
For the related compound class of phenmetrazines (which includes the isomeric 3-methyl-2-(4-methylphenyl)morpholine), the substitution on the phenyl ring significantly influences the activity and selectivity for dopamine, norepinephrine, and serotonin transporters.[6][7] It is plausible that the 4-methyl substitution in this compound would also modulate its activity at these transporters compared to the unsubstituted 2-phenylmorpholine.
Figure 2. Logical relationship of the phenylmorpholine scaffold to CNS activity.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not available in the public-domain literature. Researchers interested in this compound would need to adapt general procedures for the synthesis of 2-aryl-morpholines and develop their own analytical and biological assay protocols.
A general procedure for the synthesis of a related compound, 3-methyl-2-(4-methylphenyl)morpholine, is described by McLaughlin et al. (2018) and involves the following key steps:[6]
-
Bromination: A solution of bromine in dichloromethane is added to a solution of 4-methylpropiophenone in dichloromethane.
-
Amination: The resulting 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine.
-
Reduction and Cyclization: The intermediate is reduced with sodium borohydride, followed by cyclization using concentrated sulfuric acid.
Conclusion
This compound is a compound of interest due to its structural similarity to known centrally active agents. While specific data on its synthesis and biological activity are limited, the broader understanding of 2-aryl-morpholine chemistry and pharmacology suggests its potential as a scaffold in drug discovery. Further research is required to fully elucidate the properties and potential applications of this specific molecule. This guide serves as a foundational resource by consolidating the available information and providing a framework for future investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CA1227199A - Process for the preparation of novel 2-totyl- morpholine derivatives and derivatives thus obtained - Google Patents [patents.google.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 2-(4-Methylphenyl)morpholine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the 2-(4-methylphenyl)morpholine scaffold are emerging as a significant class of psychoactive compounds with pronounced effects on central nervous system monoamine levels. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these molecules. Notably, compounds such as 3-methyl-2-(4-methylphenyl)morpholine (4-methylphenmetrazine or 4-MPM) have been identified as potent monoamine releasing agents, demonstrating the therapeutic potential of this chemical class for conditions requiring modulation of dopaminergic, serotonergic, and noradrenergic systems. This document details the synthetic pathways, summarizes pharmacological data, outlines key experimental protocols for in vitro assessment, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
The morpholine ring is a versatile scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] When combined with a 2-phenyl substituent, as in the case of phenmetrazine, it yields compounds with significant activity as monoamine transporter modulators.[2] The addition of a methyl group to the phenyl ring at the 4-position creates the this compound core, which has been the subject of recent investigations, particularly its 3-methyl derivative, 4-methylphenmetrazine (4-MPM).[3][4] These compounds primarily act as substrate-type releasers at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to an increase in extracellular monoamine concentrations.[3][5] This mechanism of action suggests potential therapeutic applications in disorders such as ADHD, addiction, and depression.[6] This guide will delve into the technical aspects of these derivatives to support further research and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, such as 4-methylphenmetrazine (4-MPM), typically involves a multi-step process starting from a substituted propiophenone.[3] A general synthetic scheme is outlined below.
Biological Activity and Pharmacological Data
The primary biological activity of this compound derivatives lies in their ability to modulate monoamine transporters.[3] They are generally characterized as monoamine releasing agents, though some may also act as reuptake inhibitors.[7] The quantitative pharmacological data for key derivatives are summarized in the tables below.
Table 1: Monoamine Transporter Uptake Inhibition (IC50 values)
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| 4-Methylphenmetrazine (4-MPM) | 1926 | 1933 | 408 | [8] |
| Phenmetrazine | 70-131 | 29-50.4 | 7765 - >10,000 | [2] |
| (+)-Pseudophenmetrazine | - | - | >10,000 | [9] |
| (-)-Pseudophenmetrazine (reuptake inhibitor) | Ki = 2691 | - | >10,000 | [9] |
Table 2: Monoamine Release (EC50 values)
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |
| 4-Methylphenmetrazine (4-MPM) | 227 | 62 | 86 | [8] |
| Phenmetrazine | 70-131 | 29-50.4 | 7765 - >10,000 | [2] |
| (+)-Pseudophenmetrazine | 1457 | - | >10,000 | [9] |
| Pseudophenmetrazine (racemic) | - | 514 | >10,000 | [9] |
| 3'-chloro analog (PAL-594) | 27 | - | 301 | [7] |
| PAL-738 | 58 | - | 23 | [7] |
Presumed Downstream Signaling Pathways
As monoamine releasing agents, this compound derivatives increase the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft.[5] This elevated neurotransmitter level is expected to activate their respective postsynaptic G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades, such as the adenylyl cyclase/cAMP pathway.[8] Furthermore, the function of monoamine transporters themselves is regulated by various protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Mitogen-Activated Protein Kinases (MAPKs).[10][11][12]
Experimental Protocols
Synthesis of 3-Methyl-2-(4-methylphenyl)morpholine (4-MPM)
This protocol is adapted from the synthesis described by McLaughlin et al.[13]
-
Bromination: A solution of bromine (1.0 eq) in dichloromethane is added slowly to a solution of 4-methylpropiophenone (1.0 eq) in dichloromethane. The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.
-
Reaction with Ethanolamine: The crude 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine and N,N-diisopropylethylamine to form the intermediates 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl-)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.
-
Reduction: The intermediate mixture is reduced with sodium borohydride to yield the corresponding alcohol.
-
Cyclization: The alcohol intermediate is treated with concentrated sulfuric acid to facilitate cyclization and formation of the morpholine ring, yielding 3-methyl-2-(4-methylphenyl)morpholine.
In Vitro Monoamine Transporter Uptake and Release Assays
The following is a generalized protocol for assessing the interaction of compounds with monoamine transporters in rat brain synaptosomes.
Protocol for Uptake Inhibition Assay:
-
Synaptosome Preparation: Rat brains are dissected and homogenized in ice-cold 0.32 M sucrose solution. The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the synaptosomes. The pellet is resuspended in Krebs buffer.
-
Assay Setup: In a 96-well plate, synaptosomes are added to wells containing varying concentrations of the test compound.
-
Initiation of Uptake: A radiolabeled monoamine substrate (e.g., [³H]dopamine) is added to each well to initiate the uptake reaction.
-
Incubation: The plate is incubated for a predetermined time at 37°C with gentle agitation.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined.
Protocol for Release Assay:
-
Synaptosome Loading: Synaptosomes are pre-incubated with a radiolabeled monoamine to allow for its uptake.
-
Washing: The synaptosomes are washed to remove excess extracellular radiolabel.
-
Initiation of Release: The loaded synaptosomes are exposed to varying concentrations of the test compound.
-
Sampling: At specific time points, the amount of radiolabel released into the supernatant is measured.
-
Data Analysis: The concentration of the test compound that elicits 50% of the maximal release (EC50) is calculated.
Conclusion
The this compound scaffold represents a promising area for the development of novel therapeutics targeting the monoamine systems of the central nervous system. The derivatives, particularly 4-methylphenmetrazine, exhibit potent monoamine releasing activity, highlighting their potential for further investigation. This technical guide provides a foundational resource for researchers in this field, offering insights into their synthesis, pharmacological properties, and methods for their evaluation. Future research should focus on elucidating the structure-activity relationships within this class of compounds and exploring their in vivo efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction | RTI [rti.org]
- 8. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudophenmetrazine - Wikipedia [en.wikipedia.org]
- 10. Kinase-dependent Regulation of Monoamine Neurotransmitter Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-(4-Methylphenyl)morpholine and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of 2-(4-methylphenyl)morpholine and its structurally related analogs. While this compound is primarily recognized as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals, its analogs, particularly substituted phenmetrazine derivatives, have garnered significant attention for their potent interactions with monoamine transporters. This document details the synthesis, chemical properties, and pharmacological activities of these compounds, with a focus on their effects on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key pharmacological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action within this class of compounds. This guide serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting monoaminergic systems.
Introduction to 2-Aryl-Morpholines
The 2-aryl-morpholine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA), establishing the foundational pharmacology of this class.[1] Substitution on the phenyl ring and the morpholine nitrogen allows for the fine-tuning of activity and selectivity towards the monoamine transporters.
This compound, the focus of this review, is a key derivative within this class. While specific pharmacological data for this compound is not extensively documented in publicly available literature, its utility as a synthetic precursor suggests its potential for biological activity.[2] Its analogs, however, have been the subject of detailed investigation, revealing a spectrum of activities from potent stimulants to potential entactogens. This guide will explore the known properties of this compound and delve into the rich pharmacology of its better-characterized analogs.
Chemical and Physical Properties
This compound is a white solid with a melting point of 60-64 °C.[2] Its chemical structure consists of a morpholine ring attached to a p-tolyl group at the 2-position.
| Property | Value | Reference |
| Molecular Formula | C11H15NO | [2] |
| Molecular Weight | 177.25 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 60-64 °C | [2] |
| Purity | ≥ 95% (NMR) | [2] |
| CAS Number | 739328-82-6 | [2] |
Synthesis of this compound and Analogs
The synthesis of 2-aryl-morpholines can be achieved through various synthetic routes. A common approach for the synthesis of 3-methyl-2-(4-methylphenyl)morpholine (4-methylphenmetrazine, 4-MPM), an analog of the core compound, is outlined below. This multi-step synthesis starts from a substituted propiophenone.
A general synthetic pathway involves the bromination of the corresponding propiophenone, followed by reaction with ethanolamine and subsequent cyclization.
Synthesis of 3-Methyl-2-(4-methylphenyl)morpholine (4-MPM) [3]
-
Bromination: A solution of bromine in dichloromethane is slowly added to a solution of 4-methylpropiophenone in dichloromethane. The mixture is stirred, dried, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.
-
Amination and Cyclization: The resulting α-bromoketone is reacted with ethanolamine and a non-nucleophilic base such as N,N-diisopropylethylamine. This leads to the formation of the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one, which can further cyclize to 3-methyl-2-(4-methylphenyl)morpholin-2-ol.
-
Reduction and Dehydration: The intermediate is then reduced with a reducing agent like sodium borohydride to form the corresponding amino alcohol. Subsequent treatment with a strong acid, such as concentrated sulfuric acid, facilitates dehydration and final ring closure to form the morpholine ring.
Pharmacology of this compound Analogs
The primary pharmacological targets of 2-aryl-morpholine derivatives are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to increased extracellular concentrations of monoamines, resulting in various physiological and psychological effects.
Monoamine Transporter Activity
Many analogs of this compound are potent monoamine reuptake inhibitors and/or releasing agents. The pharmacological profile can be significantly altered by substitutions on both the phenyl and morpholine rings.
The following tables summarize the in vitro monoamine transporter activity of 2-phenylmorpholine and its methyl-substituted analogs.
Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| 2-Phenylmorpholine | 86 | 79 | 20,260 | [1] |
| Phenmetrazine (3-methyl-2-phenylmorpholine) | 70 - 131 | 29 - 50.4 | 7,765 - >10,000 | [1] |
| 2-Methylphenmetrazine (2-MPM) | 6740 | 1930 | 10000 | [3] |
| 3-Methylphenmetrazine (3-MPM) | >10000 | 2400 | >10000 | [3] |
| 4-Methylphenmetrazine (4-MPM) | 1930 | 1930 | 408 | [3] |
Table 2: Monoamine Release (EC50, nM)
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |
| 2-Phenylmorpholine | 86 | 79 | >10000 | [1] |
| Phenmetrazine | 131 | 50.4 | >10000 | [1] |
| 2-Methylphenmetrazine (2-MPM) | 227 | 62 | >10000 | [3] |
| 3-Methylphenmetrazine (3-MPM) | 10000 | 10000 | >10000 | [3] |
| 4-Methylphenmetrazine (4-MPM) | 227 | 62 | 86 | [3] |
Structure-Activity Relationships (SAR)
The data presented above reveals key structure-activity relationships:
-
Unsubstituted Phenyl Ring: 2-Phenylmorpholine is a potent and selective norepinephrine and dopamine releasing agent with negligible activity at the serotonin transporter.[1]
-
Methyl Substitution on the Morpholine Ring: The addition of a methyl group at the 3-position (phenmetrazine) maintains the potent NDRA profile.[1]
-
Methyl Substitution on the Phenyl Ring: The position of the methyl group on the phenyl ring significantly influences activity and selectivity.
-
Ortho-substitution (2-MPM): Shows a preference for NET and DAT over SERT, acting as a releaser at catecholamine transporters.[3]
-
Meta-substitution (3-MPM): Exhibits weaker activity overall but retains some selectivity for NET.[3]
-
Para-substitution (4-MPM): Demonstrates a more balanced profile with significant activity at all three transporters, including potent serotonin releasing effects.[3] This profile suggests potential entactogenic properties, similar to MDMA.
-
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.
Detailed Methodology:
-
Preparation of Synaptosomes: Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet cellular debris, and the supernatant is further centrifuged at a higher speed to pellet the synaptosomes. The synaptosomes are then resuspended in a physiological buffer.
-
Assay Procedure:
-
Synaptosomes are pre-incubated with various concentrations of the test compound for a specified time (e.g., 10 minutes) at 37°C.
-
A fixed concentration of the respective radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake reaction.
-
The incubation is allowed to proceed for a short period (e.g., 5-10 minutes) and is then terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.
Monoamine Release Assay
This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes or cells.
Detailed Methodology:
-
Loading of Synaptosomes: Synaptosomes are incubated with a radiolabeled neurotransmitter to allow for its uptake and accumulation.
-
Washing: The loaded synaptosomes are washed to remove excess extracellular radiolabel.
-
Release Experiment: The washed synaptosomes are resuspended in a fresh buffer and incubated with various concentrations of the test compound.
-
Sample Collection: At specified time points, aliquots of the suspension are taken and centrifuged to separate the supernatant (containing released neurotransmitter) from the synaptosomes.
-
Quantification: The radioactivity in the supernatant and the synaptosomal pellet is measured.
-
Data Analysis: The amount of neurotransmitter released is expressed as a percentage of the total radioactivity. The concentration of the test compound that produces 50% of the maximal release (EC50) is determined from the concentration-response curves.
Signaling Pathways
The primary mechanism of action of this compound analogs that act as monoamine reuptake inhibitors or releasing agents involves the modulation of neurotransmission at dopaminergic, noradrenergic, and serotonergic synapses.
By inhibiting or reversing the function of DAT, NET, and/or SERT, these compounds increase the concentration of monoamines in the synaptic cleft, leading to enhanced stimulation of postsynaptic receptors. This modulation of synaptic neurotransmission underlies their stimulant, and in some cases, entactogenic effects.
Conclusion and Future Directions
This compound serves as a valuable scaffold in medicinal chemistry. While its own pharmacological profile is not yet fully elucidated, its analogs display a wide range of potent activities at monoamine transporters. The structure-activity relationships within the methylphenmetrazine series highlight the profound impact of subtle structural modifications on pharmacological activity and selectivity. The para-methyl substitution in 4-MPM, which confers significant serotonin releasing properties, is of particular interest for the development of compounds with potential entactogenic effects.
Future research should focus on a number of key areas:
-
Pharmacological Characterization of this compound: A thorough investigation of the parent compound's activity at monoamine transporters and other relevant targets is warranted.
-
Exploration of Further Analogs: Systematic modification of the 2-aryl-morpholine scaffold could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: The in vitro findings for promising analogs need to be validated in animal models to assess their behavioral effects, therapeutic potential, and safety profiles.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with this compound and its analogs, and it is hoped that it will stimulate further investigation into this fascinating and pharmacologically rich class of compounds.
References
- 1. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 2-(4-Methylphenyl)morpholine
An In-depth Technical Guide to 3-methyl-2-(4-methylphenyl)morpholine (4-MPM)
Introduction and History
3-methyl-2-(4-methylphenyl)morpholine, commonly known as 4-methylphenmetrazine (4-MPM), is a synthetic psychoactive substance and a derivative of phenmetrazine.[1] Phenmetrazine itself was introduced as an anorectic medication in the 1950s.[1] 4-MPM is a structural analog of phenmetrazine with a methyl group added to the para position of the phenyl ring.[2]
This compound emerged on the recreational drug market as a new psychoactive substance (NPS).[1][2] It was first formally identified in Slovenia in 2015 and was notified to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in October of the same year.[2][3] 4-MPM is also referred to by the code PAL-747.[1][4] Research into phenmetrazine analogs, including 4-MPM, has been documented in patent applications, such as one by Blough et al. in 2011.[1]
Pharmacologically, 4-MPM acts as a monoamine transporter substrate, stimulating the release of dopamine, norepinephrine, and serotonin.[1][2] Its notable affinity for the serotonin transporter suggests potential entactogenic effects, similar to MDMA, which distinguishes it from its ortho- and meta-isomers that have more traditional stimulant properties akin to phenmetrazine.[1][2]
Synthesis
The synthesis of 3-methyl-2-(4-methylphenyl)morpholine is a multi-step process that starts from 4-methylpropiophenone.[1][2] The overall yield for this synthesis is noted to be low, around 1% from the initial bromoketone.[2]
Synthesis Workflow
Caption: Synthetic pathway for 3-methyl-2-(4-methylphenyl)morpholine (4-MPM).
Pharmacology and Mechanism of Action
4-MPM functions as a non-selective releaser of monoamine neurotransmitters.[2] It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] Its mechanism involves inhibiting the reuptake of these neurotransmitters and promoting their release from the presynaptic neuron.[1][5] This increase in synaptic concentrations of dopamine, norepinephrine, and serotonin is responsible for its stimulant and potential entactogenic effects.[1][4] The pharmacological profile of 4-MPM, particularly its potent activity at the serotonin transporter, suggests effects that may be similar to MDMA.[1][5]
Monoamine Transporter Interaction
Caption: Mechanism of action of 4-MPM at the monoamine transporters.
Quantitative Pharmacological Data
The following tables summarize the in vitro activity of 4-MPM at the dopamine, norepinephrine, and serotonin transporters.
Table 1: Monoamine Transporter Uptake Inhibition
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 4-MPM | 1926 | 1933 | 408 |
Data sourced from in vitro transporter assays in rat brain synaptosomes.[2]
Table 2: Monoamine Transporter Release
| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) |
| 4-MPM | 227 | 62 | 86 |
Data sourced from in vitro transporter assays in rat brain synaptosomes.[2]
Experimental Protocols
Synthesis of 3-methyl-2-(4-methylphenyl)morpholine
The synthesis is adapted from the procedure described by McLaughlin et al.[1]
-
Bromination: A solution of bromine (27 mmol) in dichloromethane is slowly added to a solution of 4-methylpropiophenone (27 mmol) in dichloromethane. The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.[1][2]
-
Amination: The resulting 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine and N,N-diisopropylethylamine to form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl-)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.[1]
-
Reduction: The intermediate from the previous step is reduced using sodium borohydride to form the corresponding alcohol.[1]
-
Cyclization: The alcohol is then treated with concentrated sulfuric acid to facilitate cyclization, forming the morpholine ring and yielding 3-methyl-2-(4-methylphenyl)morpholine.[1][2]
-
Purification: The crude product is purified using preparative thin-layer chromatography on silica gel.[2]
In Vitro Monoamine Transporter Assays
These assays were conducted using rat brain synaptosomes to determine the ability of 4-MPM to inhibit uptake or stimulate the release of radiolabeled neurotransmitters.[1][5]
-
Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue.
-
Uptake Inhibition Assay:
-
Varying concentrations of 4-MPM are incubated with the synaptosomes.
-
A tritiated substrate ([³H]dopamine, [³H]norepinephrine, or [³H]5-HT) is added at a specific concentration (e.g., 5 nM for [³H]dopamine and [³H]5-HT, 10 nM for [³H]norepinephrine).[1]
-
The incubation is carried out under conditions optimized for each specific transporter (DAT, NET, or SERT).[1]
-
The amount of radiolabeled substrate taken up by the synaptosomes is measured, and the concentration of 4-MPM that inhibits 50% of the uptake (IC₅₀) is calculated.[1]
-
-
Release Assay:
-
Synaptosomes are preloaded with a tritiated substrate.
-
The preloaded synaptosomes are then exposed to various concentrations of 4-MPM.
-
The amount of radiolabeled substrate released from the synaptosomes is measured.
-
The effective concentration of 4-MPM that causes 50% of the maximal release (EC₅₀) is determined.[2]
-
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. 4-Methylphenmetrazine - Wikipedia [en.wikipedia.org]
- 4. getmetabolite.com [getmetabolite.com]
- 5. pure.atu.ie [pure.atu.ie]
Unlocking the Potential: A Technical Guide to Future Research on 2-(4-Methylphenyl)morpholine
For Immediate Release
A Deep Dive into the Preclinical Research Possibilities of a Novel Phenylmorpholine Analog
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research avenues for the compound 2-(4-Methylphenyl)morpholine. While direct research on this specific molecule is limited, this document extrapolates from the well-documented pharmacology of its parent compound, 2-phenylmorpholine, and other substituted analogs to outline promising areas of investigation. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2]
Core Compound Characteristics
This compound, also known as 2-(p-tolyl)morpholine, is a substituted phenylmorpholine. Its chemical structure suggests potential as a neuromodulatory agent. The fundamental physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [3] |
| Molecular Weight | 177.25 g/mol | [3] |
| Appearance | White solid | |
| Melting Point | 60-64 °C | |
| Solubility | Soluble in organic solvents | |
| CAS Number | 739328-82-6 / 51070-68-9 |
Potential Pharmacological Profile: A Monoamine Releasing Agent
The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA).[4] It is reasonable to hypothesize that this compound shares this mechanism of action. The addition of a methyl group at the para position of the phenyl ring is a common strategy in medicinal chemistry to modulate potency, selectivity, and metabolic stability.
The primary molecular targets are therefore predicted to be the dopamine transporter (DAT) and the norepinephrine transporter (NET). The compound likely acts as a substrate for these transporters, inducing reverse transport (efflux) of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. Its activity at the serotonin transporter (SERT) is predicted to be significantly lower, in line with other compounds in this class.[4]
| Compound | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) |
| 2-Phenylmorpholine | 86 | 79 | 20,260 |
| Phenmetrazine (3-methyl-2-phenylmorpholine) | 70–131 | 29–50.4 | 7,765–>10,000 |
| This compound | To Be Determined | To Be Determined | To Be Determined |
Data for 2-phenylmorpholine and phenmetrazine are included for comparative purposes.[4]
Figure 1: Hypothesized mechanism of action for this compound.
Potential Therapeutic Applications
Given its predicted profile as an NDRA, this compound could be investigated for several CNS disorders. Substituted phenylmorpholines have been explored for medical applications such as anorectics and treatments for ADHD.[5]
-
Attention-Deficit/Hyperactivity Disorder (ADHD): The standard of care for ADHD involves stimulants that increase dopamine and norepinephrine levels. The predicted mechanism of this compound aligns with this therapeutic strategy.
-
Narcolepsy: As a potent wakefulness-promoting agent, it could be evaluated for disorders of excessive daytime sleepiness.
-
Binge Eating Disorder: The anorectic effects of related compounds suggest potential utility in disorders of compulsive overeating.
-
Antidepressant: As an adjunctive therapy, particularly for symptoms of fatigue and apathy that are not addressed by serotonergic agents.
Beyond these primary areas, the broader morpholine class of compounds has shown diverse biological activities, including anti-inflammatory and anticancer properties, which could represent long-term research avenues.[2][6][7]
Proposed Experimental Protocols
Synthesis of this compound
A plausible synthetic route can be adapted from established methods for related 2-aryl-morpholines.[8]
Protocol: Synthesis via α-Bromination and Cyclization
-
Step 1: α-Bromination of 4'-Methylacetophenone. To a solution of 4'-methylacetophenone in a suitable solvent (e.g., dichloromethane or diethyl ether), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC). After cooling, filter the succinimide and concentrate the filtrate to yield crude 2-bromo-1-(4-methylphenyl)ethan-1-one.
-
Step 2: Reaction with Ethanolamine. Dissolve the crude α-bromoketone in a polar aprotic solvent like acetonitrile. Add an excess of ethanolamine and a non-nucleophilic base (e.g., N,N-diisopropylethylamine). Stir the reaction at room temperature or with gentle heating.
-
Step 3: Reductive Cyclization. The intermediate amino-ketone can be reduced and cyclized in one step. Add a reducing agent such as sodium borohydride to the reaction mixture. After reduction of the ketone, acidification with a strong acid (e.g., concentrated sulfuric acid) will catalyze the intramolecular cyclization to form the morpholine ring.
-
Step 4: Purification. Neutralize the acidic mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Figure 2: Proposed synthetic workflow for this compound.
In Vitro Monoamine Transporter Activity Assay
To confirm the hypothesized mechanism of action, in vitro assays using rat brain synaptosomes or cell lines expressing human monoamine transporters are essential.[8]
Protocol: [³H]Neurotransmitter Release Assay
-
Preparation of Synaptosomes: Prepare synaptosomes from rat striatum (for DAT), hippocampus (for NET), and whole brain minus striatum (for SERT) using standard differential centrifugation techniques.
-
Loading with Radiolabel: Incubate the synaptosomes with a low concentration of the respective tritiated neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake via the transporters.
-
Initiation of Release: After washing to remove excess radiolabel, resuspend the synaptosomes in a buffer. Add varying concentrations of this compound (or control compounds like d-amphetamine) to initiate neurotransmitter release.
-
Termination and Measurement: After a short incubation period (e.g., 10-30 minutes), terminate the release by rapid filtration through glass fiber filters. The amount of radioactivity in the filtrate represents the released neurotransmitter.
-
Data Analysis: Quantify the radioactivity using liquid scintillation counting. Plot the amount of release against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Future Research Directions
-
Full Pharmacological Characterization: Conduct comprehensive in vitro assays to determine the binding affinity (Ki), uptake inhibition (IC₅₀), and release potency (EC₅₀) at DAT, NET, and SERT.
-
Stereoselectivity Investigation: The molecule possesses a chiral center at the 2-position of the morpholine ring. Synthesize and separate the individual enantiomers to determine if the biological activity is stereospecific, as is common for many CNS-active compounds.
-
In Vivo Behavioral Studies: In animal models, assess the compound's effects on locomotor activity, its potential as a psychostimulant in drug discrimination paradigms, and its efficacy in models of ADHD (e.g., the spontaneously hypertensive rat).
-
Pharmacokinetic and Metabolic Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The 4-methyl group may be a site of metabolism, and understanding its metabolic fate is crucial for further development.
-
Safety and Toxicology: Conduct preliminary toxicology studies to assess its safety profile, including cytotoxicity and potential for off-target effects.
Conclusion
This compound represents an under-investigated compound within a pharmacologically validated class of molecules. Based on robust structure-activity relationship data from its analogs, it holds significant potential as a norepinephrine-dopamine releasing agent. This guide provides a foundational framework for its synthesis and initial pharmacological evaluation. The proposed research could uncover a novel chemical entity with therapeutic potential for a range of CNS disorders, warranting its exploration by the scientific and drug development community.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synchem.de [synchem.de]
- 4. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Mechanism of Action for 2-(4-Methylphenyl)morpholine: An In-depth Technical Guide
Disclaimer: Publicly available research specifically detailing the mechanism of action for 2-(4-Methylphenyl)morpholine is limited. This guide focuses on the extensively studied and structurally similar analogue, 3-methyl-2-(4-methylphenyl)morpholine , also known as 4-methylphenmetrazine (4-MPM) . The predictions regarding this compound are based on the pharmacological data of 4-MPM, with considerations for the structural differences.
Introduction
This compound belongs to the phenylmorpholine class of compounds, which are known for their psychoactive properties. Its close analogue, 4-methylphenmetrazine (4-MPM), is a synthetic stimulant that has been identified as a new psychoactive substance (NPS).[1][2] The primary mechanism of action for 4-MPM and related phenmetrazine derivatives involves the modulation of monoamine neurotransmitter systems in the brain.[3] This guide will provide a detailed prediction of the mechanism of action of this compound based on the known pharmacology of 4-MPM, supplemented with experimental protocols and structure-activity relationship (SAR) analysis.
Predicted Core Mechanism: Monoamine Transporter Substrate
The primary predicted mechanism of action for this compound is as a substrate-type releaser at monoamine transporters , specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] This means it is predicted to be transported into presynaptic neurons by these transporters, leading to a reversal of the transporter's normal function and subsequent release of dopamine, norepinephrine, and serotonin from the neuron into the synaptic cleft.
This action is in contrast to uptake inhibitors (like cocaine), which block the transporters from the outside, preventing the reuptake of neurotransmitters. The "releaser" mechanism of action is characteristic of amphetamine-like stimulants.[1]
Quantitative Data for the Analogue 4-Methylphenmetrazine (4-MPM)
The following tables summarize the in vitro pharmacological data for 4-MPM, which serves as the basis for the predicted activity of this compound.[1]
Table 1: Monoamine Transporter Uptake Inhibition by 4-MPM
| Transporter | IC50 (nM) |
| Dopamine (DAT) | 1926 |
| Norepinephrine (NET) | 1933 |
| Serotonin (SERT) | 408 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Monoamine Release Potency of 4-MPM
| Transporter | EC50 (nM) |
| Dopamine (DAT) | 227 |
| Norepinephrine (NET) | 62 |
| Serotonin (SERT) | 86 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
The data indicates that 4-MPM is a non-selective monoamine releaser, with a notable potency for the serotonin transporter.[1] This suggests that this compound is also likely to act as a non-selective monoamine releaser, potentially with a significant serotonergic component to its activity. The entactogenic properties, similar to MDMA, that are suggested for 4-MPM may also be a characteristic of this compound.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
Predicted Signaling Pathway
The following diagram illustrates the predicted mechanism of action of this compound at a monoamine synapse.
Caption: Predicted mechanism of this compound at a monoamine synapse.
Experimental Workflow: Monoamine Transporter Assay
The following diagram outlines a typical experimental workflow for determining the activity of a compound at monoamine transporters using rat brain synaptosomes.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectroscopic Analysis of 2-(4-Methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(4-Methylphenyl)morpholine. Due to the limited availability of public domain spectroscopic data for this specific compound, this document serves as a procedural template. It outlines the standardized methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The included tables are structured for the systematic recording of experimental results, and a logical workflow for the analytical process is presented. This guide is intended to be a valuable resource for researchers engaged in the synthesis, quality control, and analysis of this compound and related compounds.
Introduction
This compound is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a range of biological activities. The presence of the 4-methylphenyl (p-tolyl) group at the 2-position of the morpholine ring is expected to significantly influence its physicochemical properties and pharmacological profile. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and establishing a reference for future studies. While a commercial listing for this compound exists, a comprehensive public repository of its spectroscopic data has not been identified.[1] This guide provides the necessary protocols and data management structures to address this gap.
Spectroscopic Data (Hypothetical)
The following tables are presented as a standardized format for the presentation of spectroscopic data for this compound. These tables are currently unpopulated and are intended to be completed upon the acquisition of experimental data.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
IR (Infrared) Spectroscopy Data
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
MS (Mass Spectrometry) Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis should be performed using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample should be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion or liquid chromatography. High-resolution mass spectrometry (HRMS) is recommended for the accurate determination of the molecular formula.
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Conclusion
This technical guide establishes a standardized framework for the spectroscopic characterization of this compound. The provided protocols and data tables are designed to facilitate the systematic acquisition and reporting of NMR, IR, and MS data. By following these guidelines, researchers can ensure the generation of high-quality, reproducible data that will be invaluable for the scientific community, particularly in the fields of medicinal chemistry and drug development. The population of the data tables within this guide with experimentally derived values will fill a current knowledge gap and provide a crucial reference for future research involving this compound.
References
Methodological & Application
Application Notes and Protocol for the Synthesis of 2-(4-Methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(4-Methylphenyl)morpholine, a morpholine derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on established methodologies for analogous compounds and involves a multi-step process including bromination of a substituted acetophenone, reaction with ethanolamine, reduction, and subsequent acid-catalyzed cyclization. This protocol provides a clear, step-by-step guide for laboratory synthesis, including reagent quantities, reaction conditions, and purification methods.
Introduction
Morpholine and its derivatives are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The unique structural and physicochemical properties of the morpholine ring often impart favorable pharmacokinetic characteristics, such as improved solubility and metabolic stability. The introduction of a 4-methylphenyl substituent at the 2-position of the morpholine ring creates a chiral center and offers a key structural motif for exploring structure-activity relationships (SAR) in various biological targets. This protocol details a reliable synthetic route to obtain this compound for research and development purposes.
Reaction Scheme
A plausible synthetic route, adapted from the synthesis of structurally related compounds, is presented below.[1] This multi-step synthesis begins with the bromination of 4'-methylacetophenone, followed by nucleophilic substitution with ethanolamine, reduction of the ketone, and subsequent acid-catalyzed cyclization to yield the final product.
Overall Reaction:
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic protocol. The values are based on typical yields for analogous reactions and may vary depending on experimental conditions.
| Step | Reactant | Reagent/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1. Bromination | 4'-Methylacetophenone | Bromine | Dichloromethane | 1 | Room Temp | ~75 |
| 2. Amination | 2-Bromo-1-(4-methylphenyl)ethan-1-one | Ethanolamine | N-Methyl-2-pyrrolidone | 2 | Room Temp | ~80 |
| 3. Reduction | 2-((2-Hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-one | Sodium borohydride | Methanol | 2 | 0 to Room Temp | ~90 |
| 4. Cyclization | 2-((2-Hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-ol | Sulfuric acid | Dichloromethane | 12 | Room Temp | ~70 |
Experimental Protocol
Materials:
-
4'-Methylacetophenone
-
Bromine
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Ethanolamine
-
N-Methyl-2-pyrrolidone (NMP)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment
Step 1: Synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-one
-
In a well-ventilated fume hood, dissolve 4'-methylacetophenone (1 equivalent) in dichloromethane.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane to the stirred solution of 4'-methylacetophenone.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dry the reaction mixture over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 2-bromo-1-(4-methylphenyl)ethan-1-one as an oil.
Step 2: Synthesis of 2-((2-Hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-one
-
In a round-bottom flask, combine 2-bromo-1-(4-methylphenyl)ethan-1-one (1 equivalent) with ethanolamine (2.5 equivalents) in N-methyl-2-pyrrolidone.
-
Stir the mixture at room temperature for 2 hours.
-
Partition the reaction mixture between water and dichloromethane.
-
Collect the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-one.
Step 3: Synthesis of 2-((2-Hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-ol
-
Dissolve the product from Step 2 in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-ol.
Step 4: Synthesis of this compound
-
Dissolve the alcohol from Step 3 in dichloromethane.
-
Slowly and carefully add concentrated sulfuric acid (approximately 10 volumes) to the stirred solution at 0 °C.
-
Stir the mixture overnight at room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
Basify the aqueous solution with 10 M sodium hydroxide until a pH > 12 is reached.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: 2-(4-Methylphenyl)morpholine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenyl)morpholine, also known as 2-(p-tolyl)morpholine, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a privileged structure in drug discovery, known for improving the pharmacokinetic properties of molecules, such as aqueous solubility and metabolic stability. The incorporation of a 4-methylphenyl (p-tolyl) group at the 2-position introduces a lipophilic aromatic moiety that can engage in specific binding interactions with biological targets. This document provides detailed application notes on the utility of this compound and protocols for its synthesis, serving as a comprehensive resource for its application in research and development.
Applications in Medicinal Chemistry and Drug Discovery
The 2-arylmorpholine structural motif is a key component in a variety of biologically active compounds. While specific applications of this compound are emerging, its structural analogs are well-documented as modulators of central nervous system (CNS) targets. The primary application of this building block lies in the synthesis of novel therapeutic agents, particularly those targeting monoamine transporters and other receptors in the CNS.
Key Application Areas:
-
CNS-Active Agents: Phenylmorpholine derivatives are known to interact with dopamine, norepinephrine, and serotonin transporters.[1] The synthesis of analogs of this compound can lead to the discovery of novel stimulants, antidepressants, and treatments for neurodegenerative diseases.[2]
-
Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): The benzyl morpholine scaffold is a core component of potent SNRIs.[1] By utilizing this compound, medicinal chemists can explore new chemical space for the development of next-generation antidepressants and anxiolytics.
-
Enzyme Inhibitors: The morpholine ring can act as a key interacting element in the active sites of various enzymes.[2] Derivatives of this compound could be investigated as inhibitors for kinases, proteases, or other enzymes implicated in disease.
A logical workflow for the utilization of this compound as a building block in a drug discovery program is outlined below.
References
Application Notes and Protocols: 2-(4-Methylphenyl)morpholine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenyl)morpholine is a heterocyclic organic compound belonging to the phenylmorpholine class. This class of compounds, structurally related to the stimulant phenmetrazine, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. While specific research on this compound is limited, its close structural analogs, particularly 3-methyl-2-(4-methylphenyl)morpholine (also known as 4-methylphenmetrazine or 4-MPM), have been investigated for their effects on monoamine transporters. These transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) are crucial targets for the development of therapeutics for a range of neurological and psychiatric disorders.[1] This document provides an overview of the potential applications of this compound, drawing inferences from the activities of its analogs, and presents detailed experimental protocols for its synthesis and biological evaluation.
Potential Applications in Medicinal Chemistry
Based on the pharmacological profile of its analogs, this compound holds potential as a scaffold for the development of novel therapeutic agents targeting the central nervous system. The primary mechanism of action for related compounds involves the modulation of monoamine neurotransmitter levels in the synaptic cleft by interacting with their respective transporters.[2][3]
Monoamine Reuptake Inhibition and Release
Substituted phenylmorpholines are known to act as monoamine releasers and/or reuptake inhibitors.[1] This dual activity can lead to stimulant effects. The para-methyl substitution on the phenyl ring, as seen in 4-MPM, has been shown to result in a non-selective releasing profile at DAT, NET, and SERT.[4] This suggests that this compound could serve as a lead compound for the development of agents for conditions such as:
-
Attention-Deficit/Hyperactivity Disorder (ADHD): By increasing dopamine and norepinephrine levels in the prefrontal cortex.
-
Depression: Through the modulation of serotonin and norepinephrine.
-
Narcolepsy: Due to its potential stimulant properties.
Analgesic and Anti-inflammatory Potential
While direct evidence is not yet available for this compound, the broader morpholine scaffold is present in various compounds with analgesic and anti-inflammatory properties. Further investigation into this potential application is warranted.
Quantitative Data Summary
The following tables summarize the in vitro monoamine transporter activity of the closely related analog, 3-methyl-2-(4-methylphenyl)morpholine (4-MPM). These values provide an expected range of activity for this compound and a benchmark for its biological evaluation.
Table 1: Monoamine Transporter Uptake Inhibition by 4-MPM [2]
| Transporter | IC50 (nM) |
| Dopamine (DAT) | 1930 |
| Norepinephrine (NET) | 1930 |
| Serotonin (SERT) | 408 |
Table 2: Monoamine Release Potency of 4-MPM [4]
| Transporter | EC50 (nM) |
| Dopamine (DAT) | 227 |
| Norepinephrine (NET) | 62 |
| Serotonin (SERT) | 86 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 3-methyl-2-(4-methylphenyl)morpholine.[2] The key modification is the use of a different starting material to yield the desired product without the 3-methyl group.
Materials:
-
2-Bromo-1-(4-methylphenyl)ethan-1-one
-
Ethanolamine
-
Sodium borohydride (NaBH₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Deionized water
Procedure:
-
Step 1: Synthesis of 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-one.
-
Dissolve 2-bromo-1-(4-methylphenyl)ethan-1-one (1 equivalent) in dichloromethane.
-
Add ethanolamine (2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Step 2: Reduction of the Ketone.
-
Dissolve the crude product from Step 1 in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 3: Cyclization to form this compound.
-
Dissolve the crude alcohol from Step 2 in dichloromethane.
-
Add concentrated sulfuric acid (2 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
In Vitro Monoamine Transporter Activity Assays
The following protocols describe methods to determine the interaction of this compound with monoamine transporters.
1. Monoamine Transporter Uptake Inhibition Assay:
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound (this compound) at various concentrations.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the respective radiolabeled monoamine ([³H]Dopamine for DAT, [³H]Norepinephrine for NET, or [³H]Serotonin for SERT) at a concentration near its Km value.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
2. Monoamine Release Assay:
Materials:
-
Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Assay buffer.
-
Test compound (this compound) at various concentrations.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Pre-load the synaptosomes with the respective radiolabeled monoamine by incubating them in assay buffer containing the radioligand for 30 minutes at 37°C.
-
Wash the synaptosomes to remove excess radioligand.
-
Resuspend the pre-loaded synaptosomes in fresh assay buffer.
-
Add various concentrations of this compound or vehicle to initiate release.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Pellet the synaptosomes by centrifugation.
-
Measure the radioactivity in the supernatant, which represents the released monoamine.
-
Calculate the percent release at each concentration of the test compound and determine the EC50 value by non-linear regression analysis.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflows for in vitro monoamine transporter assays.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Methylphenyl)morpholine as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are significant structural motifs in medicinal chemistry and drug discovery, valued for their favorable pharmacokinetic properties. The introduction of aryl substituents, such as the 4-methylphenyl group at the 2-position of the morpholine ring, offers a chiral scaffold that has potential applications as a ligand in asymmetric catalysis. The nitrogen and oxygen atoms of the morpholine core can act as a bidentate or hemilabile ligand, coordinating to a metal center and influencing the stereochemical outcome of a catalytic reaction.
Hypothetical Application: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of ligand is crucial for achieving high yields and selectivity. In this hypothetical application, 2-(4-methylphenyl)morpholine is explored as a chiral ligand for the palladium-catalyzed coupling of an aryl halide with a primary amine.
Table 1: Effect of Ligand and Reaction Parameters on the Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 12 | 85 | 15 |
| 2 | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 24 | 65 | 12 |
| 3 | 4-Bromotoluene | Benzylamine | K₃PO₄ | Dioxane | 110 | 12 | 92 | 25 |
| 4 | 4-Bromotoluene | Benzylamine | NaOtBu | Dioxane | 110 | 8 | 95 | 28 |
| 5 | 1-Bromo-4-nitrobenzene | Benzylamine | NaOtBu | Dioxane | 100 | 6 | 98 | 35 |
| 6 | 2-Bromopyridine | Benzylamine | NaOtBu | Toluene | 90 | 12 | 88 | 20 |
Reaction conditions: Aryl halide (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (1 mol%), this compound (2.5 mol%), base (1.4 mmol), solvent (5 mL). Yields are isolated yields. Enantiomeric excess (ee) determined by chiral HPLC.
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general method for the C-N cross-coupling of an aryl halide with a primary amine using a palladium catalyst and this compound as a ligand.
Materials:
-
Palladium(0) source (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
This compound (as a solution in an appropriate solvent)
-
Aryl halide
-
Primary amine
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand, this compound (0.025 mmol, 2.5 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Add the aryl halide (1.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the primary amine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Visualizations
Diagram 1: Proposed Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Proposed catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow for Ligand Screening
Application Notes & Protocols: Preclinical Efficacy Testing of 2-(4-Methylphenyl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive framework for the preclinical evaluation of 2-(4-Methylphenyl)morpholine, a structural analog of the psychostimulant phenmetrazine.[1] Given its lineage, this compound is hypothesized to act as a monoamine transporter modulator. These protocols detail essential in vitro and in vivo assays to characterize its pharmacological profile, stimulant properties, and reinforcing effects. The methodologies are designed to establish a foundational understanding of the compound's efficacy and potential therapeutic applications or abuse liability.
Part 1: In Vitro Pharmacological Characterization
The initial phase of efficacy testing involves characterizing the molecular interactions of this compound with its primary putative targets: the monoamine transporters. It is also crucial to assess its effect on monoamine oxidase (MAO), a key enzyme in monoamine catabolism.[2][3]
Monoamine Transporter Interaction Assays
These assays determine the compound's affinity for and functional effect on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4] Both uptake inhibition and neurotransmitter release are measured, as phenmetrazine-like compounds can function as either reuptake inhibitors or releasing agents.[5][6]
Experimental Protocol: Monoamine Transporter Assays
-
Preparation of Synaptosomes: Homogenize fresh brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation and resuspend in a suitable assay buffer.
-
Uptake Inhibition Assay:
-
Aliquot synaptosomes into a 96-well plate.
-
Add increasing concentrations of this compound or reference compounds (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Initiate uptake by adding a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped in the filters using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of specific uptake (IC₅₀).
-
-
Release Assay (Superfusion):
-
Pre-load synaptosomes by incubating them with a radiolabeled monoamine.
-
Transfer the pre-loaded synaptosomes to a superfusion apparatus.
-
Perfuse the synaptosomes with buffer to establish a stable baseline of radioligand efflux.
-
Switch to a buffer containing increasing concentrations of this compound or a reference releaser (e.g., d-amphetamine).
-
Collect fractions of the superfusate at regular intervals.
-
Quantify radioactivity in each fraction to determine the rate of monoamine release.
-
Calculate the concentration of the test compound that produces 50% of the maximal release effect (EC₅₀).
-
Data Presentation: Monoamine Transporter Activity
| Assay Type | Target | Parameter | This compound | Reference Compound |
| Uptake Inhibition | DAT | IC₅₀ (nM) | Value | GBR 12909: Value |
| Uptake Inhibition | NET | IC₅₀ (nM) | Value | Desipramine: Value |
| Uptake Inhibition | SERT | IC₅₀ (nM) | Value | Fluoxetine: Value |
| Release | Dopamine | EC₅₀ (nM) | Value | d-Amphetamine: Value |
| Release | Norepinephrine | EC₅₀ (nM) | Value | d-Amphetamine: Value |
| Release | Serotonin | EC₅₀ (nM) | Value | MDMA: Value |
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines if the compound inhibits the activity of MAO-A or MAO-B, which could confound the results of in vivo studies by independently increasing synaptic monoamine levels.[2]
Experimental Protocol: MAO Inhibition Assay
-
Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes.[7]
-
Assay Procedure:
-
Employ a fluorometric method for high-throughput screening.[7][8]
-
In a 384-well plate, combine the MAO-A or MAO-B enzyme with a suitable buffer.
-
Add increasing concentrations of this compound or reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B).[3]
-
Pre-incubate to allow for compound-enzyme interaction.
-
Initiate the reaction by adding a non-fluorescent substrate (e.g., kynuramine or Amplex Red reagent) which produces a fluorescent product upon oxidation.[2][7]
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC₅₀ value based on the reduction in fluorescence compared to vehicle controls.
-
Data Presentation: MAO Inhibition Profile
| Enzyme Isoform | Parameter | This compound | Reference Compound |
| MAO-A | IC₅₀ (nM) | Value | Clorgyline: Value |
| MAO-B | IC₅₀ (nM) | Value | Selegiline: Value |
Part 2: In Vivo Behavioral Efficacy
Following in vitro characterization, in vivo studies in rodent models are performed to assess the compound's effects on behavior, including its stimulant, reinforcing, and subjective properties.
Overall Experimental Workflow
The progression from molecular to behavioral testing is a critical path in drug efficacy evaluation.
Caption: High-level workflow for preclinical efficacy testing.
Locomotor Activity
This assay provides a primary measure of the compound's general stimulant or sedative effects by quantifying movement in a novel environment.[9][10]
Experimental Protocol: Open-Field Test
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice) equipped with a grid of infrared beams or an overhead video tracking system to automatically record movement.[10][11]
-
Animals: Male adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (at various doses), vehicle, or a reference stimulant (e.g., d-amphetamine) via a relevant route (e.g., intraperitoneal, i.p.).
-
After a specified pretreatment time (e.g., 15-30 minutes), place each animal individually into the center of the open-field arena.
-
Record activity for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: Quantify parameters such as total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
Data Presentation: Locomotor Activity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (m) | Horizontal Activity (counts) | Vertical Activity (rears) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2-PMPM | Dose 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2-PMPM | Dose 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2-PMPM | Dose 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| d-Amphetamine | 2.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Stereotypy Assessment
High doses of psychostimulants often induce stereotyped behaviors, which are repetitive and seemingly purposeless movements.[12] Quantifying this effect is important for characterizing the compound's full behavioral profile.
Experimental Protocol: Stereotypy Rating
-
Procedure: This test is often conducted concurrently with the locomotor activity assay, especially at higher doses.
-
Observation: A trained observer, blind to the experimental conditions, rates the animal's behavior at regular intervals (e.g., every 5-10 minutes) during the observation period.
-
Rating Scale: Use a standardized rating scale. A common example is:
-
0 = Asleep or stationary
-
1 = Active, normal exploratory behavior
-
2 = Increased locomotor activity with discontinuous sniffing
-
3 = Continuous, repetitive sniffing, head-bobbing along a fixed path
-
4 = Continuous sniffing/licking of the cage floor or walls
-
5 = Continuous sniffing/licking/biting of a specific object or own limbs
-
6 = Repetitive, dyskinetic movements of limbs or head
-
-
Data Analysis: Calculate the mean stereotypy score for each animal across the observation period.
Data Presentation: Stereotypy Scores
| Treatment Group | Dose (mg/kg) | Mean Stereotypy Score |
| Vehicle | - | Mean ± SEM |
| 2-PMPM | Dose 1 | Mean ± SEM |
| 2-PMPM | Dose 2 | Mean ± SEM |
| 2-PMPM | Dose 3 | Mean ± SEM |
| d-Amphetamine | 5.0 | Mean ± SEM |
Conditioned Place Preference (CPP)
CPP is a standard preclinical model used to assess the rewarding or aversive properties of a drug.[13] An increase in time spent in a drug-paired environment suggests the drug has reinforcing effects, a key indicator of abuse potential.[14]
Experimental Protocol: Conditioned Place Preference
-
Apparatus: A two- or three-chamber apparatus where the chambers are distinct in terms of visual and tactile cues (e.g., wall color, floor texture).[15][16]
-
Procedure: The protocol consists of three phases.[16][17]
-
Phase 1: Pre-Conditioning (Habituation & Baseline Preference): On Day 1, place the animal in the central compartment (in a 3-chamber box) and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber to establish any initial bias.
-
Phase 2: Conditioning (Drug Pairing): This phase typically lasts 4-8 days. On "drug" days, administer this compound and confine the animal to one of the main chambers (e.g., the initially non-preferred one) for 30-45 minutes. On alternate "saline" days, administer vehicle and confine the animal to the opposite chamber for the same duration.
-
Phase 3: Post-Conditioning (Preference Test): On the final day, place the drug-free animal in the central compartment and allow free access to all chambers, as in the pre-conditioning phase. Record the time spent in each chamber.
-
-
Data Analysis: Calculate a preference score (Time in drug-paired chamber - Time in saline-paired chamber) for both the pre- and post-conditioning tests. A significant increase in this score indicates a conditioned preference.
Caption: The three-phase workflow of the CPP experiment.
Data Presentation: Conditioned Place Preference Scores
| Treatment Group | Dose (mg/kg) | Pre-Test Preference Score (s) | Post-Test Preference Score (s) | Change in Preference (s) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2-PMPM | Dose 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2-PMPM | Dose 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cocaine | 10.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Drug Discrimination
This assay is considered a gold standard for assessing the interoceptive (subjective) effects of a compound in animals.[5] It determines whether a novel compound produces subjective effects similar to a known drug of abuse.[18]
Experimental Protocol: Drug Discrimination
-
Apparatus: A standard operant conditioning chamber with two response levers and a mechanism for delivering a reinforcer (e.g., a food pellet).
-
Procedure:
-
Phase 1: Training:
-
Animals are trained to press one lever ("drug lever") to receive a reward after being administered a known training drug (e.g., d-amphetamine, 1.0 mg/kg).
-
On alternate days, they are trained to press the other lever ("saline lever") to receive a reward after being administered vehicle.
-
Training continues until animals reliably press the correct lever (>80% accuracy) depending on the injection they received.[19]
-
-
Phase 2: Substitution Testing:
-
Once trained, test sessions are conducted. Animals are administered various doses of this compound.
-
During the test session, responses on either lever result in a reward.
-
The primary measure is the percentage of responses made on the drug-associated lever.
-
-
-
Data Analysis: If the test compound produces subjective effects similar to the training drug, animals will predominantly press the "drug lever". Full substitution is typically defined as >80% drug-lever responding. The dose that produces 50% drug-lever responding (ED₅₀) is calculated to determine potency.[20]
Caption: Workflow for the drug discrimination paradigm.
Data Presentation: Drug Discrimination Results
| Treatment Group | Dose (mg/kg) | % Drug-Lever Responding | Response Rate (% of Control) |
| Saline | - | Mean ± SEM | 100 ± SEM |
| d-Amphetamine (Training Dose) | 1.0 | Mean ± SEM | Mean ± SEM |
| 2-PMPM | Dose 1 | Mean ± SEM | Mean ± SEM |
| 2-PMPM | Dose 2 | Mean ± SEM | Mean ± SEM |
| 2-PMPM | Dose 3 | Mean ± SEM | Mean ± SEM |
| 2-PMPM | Dose 4 | Mean ± SEM | Mean ± SEM |
Part 3: Putative Signaling Pathway
Compounds that act as dopamine reuptake inhibitors or releasing agents increase the concentration of dopamine in the synaptic cleft.[21] This leads to enhanced activation of postsynaptic dopamine receptors (e.g., D1 and D2), which are G-protein coupled receptors that modulate downstream signaling cascades involved in reward, motivation, and motor control.
Caption: Dopaminergic synapse showing the site of action for a reuptake inhibitor.
References
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. evotec.com [evotec.com]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discriminative Stimulus Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction | RTI [rti.org]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 8. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 9. Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral Phenotyping in Rats and Mice [labome.com]
- 11. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Conditioned Place Preference/Aversion [btc.psych.ucla.edu]
- 15. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 18. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discriminative-Stimulus, Subject-rated and Physiological Effects of Methamphetamine in Humans Pretreated with Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(4-Methylphenyl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(4-Methylphenyl)morpholine and its analogs, such as 4-methylphenmetrazine (4-MPM), are recognized for their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] These transporters are critical in regulating neurotransmitter levels in the synaptic cleft, making them significant targets for drugs addressing neurological and psychiatric disorders.[3][4] Additionally, monoamine oxidases (MAO-A and MAO-B) play a crucial role in the degradation of these neurotransmitters and are also important drug targets.[5][6] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize compounds like this compound that modulate the activity of monoamine transporters and monoamine oxidases.
Application Note 1: Fluorescence-Based Neurotransmitter Transporter Uptake Assay
This assay is a homogeneous, fluorescence-based method for measuring the activity of dopamine, norepinephrine, and serotonin transporters. It is suitable for high-throughput screening to identify inhibitors of these transporters. The assay utilizes a fluorescent substrate that mimics biogenic amine neurotransmitters. When this substrate is taken up by cells expressing the respective transporter, the intracellular fluorescence intensity increases.[4][7][8]
Signaling Pathway: Monoamine Transporter Action
The following diagram illustrates the reuptake of neurotransmitters from the synaptic cleft by monoamine transporters, a process that can be inhibited by compounds such as this compound.
Caption: Monoamine transporter reuptake and inhibition.
Experimental Workflow
The workflow for the fluorescence-based neurotransmitter transporter uptake assay is depicted below.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 4-Methylphenmetrazine - Wikipedia [en.wikipedia.org]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
Analytical Methods for the Detection of 2-(4-Methylphenyl)morpholine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of 2-(4-Methylphenyl)morpholine, a substituted morpholine derivative. The methods outlined below are essential for quality control, metabolic studies, and forensic analysis in the context of pharmaceutical research and drug development. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer high sensitivity and selectivity for the identification and quantification of this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. The following protocol is based on established methods for the analysis of related phenmetrazine analogs.[1]
Quantitative Data Summary
While specific quantitative validation data for this compound is not extensively published in a single source, the following table summarizes typical performance characteristics for GC-MS analysis of related morpholine derivatives, which can be expected to be similar for this analyte.
| Parameter | Typical Value |
| Linearity Range | 10 - 500 µg/L[2] |
| Limit of Detection (LOD) | 7.3 µg/L[2] |
| Limit of Quantification (LOQ) | 24.4 µg/L[2] |
| Recovery | 94.3% - 109.0%[2] |
| Intra-day Repeatability (RSD) | 2.0% - 4.4%[2] |
| Inter-day Reproducibility (RSD) | 3.3% - 7.0%[2] |
Experimental Protocol
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[1]
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve.
-
Sample Extraction (from biological matrices):
-
For blood samples, a deproteinization step is required. Add 700 µL of cold acetonitrile to 200 µL of the blood sample.[3]
-
Vortex the mixture and centrifuge to separate the precipitated proteins.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent, such as ethyl acetate, for GC-MS analysis.
-
2. GC-MS Analysis:
-
Instrumentation: An Agilent 6890 N GC coupled to a 5975 Mass Selective Detector or a similar system can be used.[1]
-
GC Column: A HP-ULTRA 1 column (12 m x 0.2 m x 0.33 µm) or equivalent is suitable.[1]
-
Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[1]
-
Injector: Set the injector temperature to 250 °C with a split ratio of 1:1.[1]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase to 100 °C at 10 °C/min.
-
Ramp 2: Increase to 200 °C at 5 °C/min.
-
Ramp 3: Increase to 295 °C at 20 °C/min, hold for 1 minute.[1]
-
-
Transfer Line Temperature: 280 °C.[1]
-
MS Parameters:
Experimental Workflow
References
Application Note: Scale-up Synthesis of 2-(4-Methylphenyl)morpholine for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Methylphenyl)morpholine is a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in many biologically active compounds, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. This document provides a detailed, two-step protocol for the scale-up synthesis of this compound, suitable for producing gram quantities for research purposes. The synthesis proceeds via the epoxidation of 4-methylstyrene to form the intermediate 2-(p-tolyl)oxirane, followed by a regioselective ring-opening with ethanolamine and subsequent acid-catalyzed cyclization.
Overall Reaction Scheme
The synthetic pathway involves two primary transformations:
Step 1: Epoxidation of 4-Methylstyrene
Step 2: Ring-Opening and Cyclization

Experimental Protocols
Materials and Equipment:
-
4-Methylstyrene (99%)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (DCM, ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanolamine (≥99%)
-
Methanol (ACS grade)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator, and standard laboratory glassware.
-
Silica gel for column chromatography.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
m-CPBA is a potentially explosive oxidizing agent; avoid grinding or subjecting it to shock. It should be stored at refrigerated temperatures.
-
Dichloromethane is a volatile and suspected carcinogen.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
Protocol 1: Synthesis of 2-(p-Tolyl)oxirane (4-Methylstyrene Oxide)
This protocol is adapted from standard epoxidation procedures using m-CPBA.[1][2]
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methylstyrene (e.g., 23.6 g, 200 mmol) in 400 mL of dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 54.0 g, ~240 mmol, 1.2 equivalents) in 200 mL of DCM and add it dropwise to the stirred styrene solution over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, and then let it warm to room temperature and stir overnight (approximately 16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-methylstyrene spot.
-
Work-up:
-
Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to decompose the excess peroxy acid. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 2 x 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 1 x 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, 2-(p-tolyl)oxirane, can be purified by vacuum distillation or column chromatography on silica gel if necessary. For many applications, the crude material is of sufficient purity to be used in the next step.
Protocol 2: Synthesis of this compound
This protocol is based on the established reactivity of epoxides with amines and subsequent acid-catalyzed cyclization.[3][4][5]
-
Reaction Setup: In a 500 mL round-bottom flask, add the crude 2-(p-tolyl)oxirane (assuming ~200 mmol from the previous step) and ethanolamine (18.3 g, 300 mmol, 1.5 equivalents).
-
Ring-Opening: Add 200 mL of methanol to the flask. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 6-8 hours. Monitor the reaction by TLC until the epoxide is consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. This will yield the crude intermediate, 2-((2-hydroxyethyl)amino)-1-(p-tolyl)ethanol.
-
Cyclization:
-
Carefully place the flask containing the crude amino alcohol in an ice bath.
-
Slowly and cautiously add 100 mL of concentrated sulfuric acid (H₂SO₄) with vigorous stirring, ensuring the temperature does not rise excessively.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker.
-
Basify the acidic solution to a pH > 12 by the slow addition of solid sodium hydroxide (NaOH) or a concentrated NaOH solution, while cooling the beaker in an ice bath.
-
Extract the aqueous layer with 3 x 200 mL of diethyl ether.
-
Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis.
| Parameter | Step 1: Epoxidation | Step 2: Ring-Opening & Cyclization |
| Starting Material | 4-Methylstyrene | 2-(p-Tolyl)oxirane |
| Reagents | m-CPBA, DCM | Ethanolamine, Methanol, H₂SO₄ |
| Molar Ratio (Reagent:Substrate) | 1.2 : 1 (m-CPBA : Styrene) | 1.5 : 1 (Ethanolamine : Epoxide) |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (65 °C), then Room Temp. |
| Reaction Time | ~18 hours | 6-8 hours (Ring-Opening), 4-6 hours (Cyclization) |
| Typical Yield | 85-95% (crude) | 60-75% (after purification) |
| Product Molecular Weight | 134.18 g/mol | 177.24 g/mol |
Expected Characterization Data for this compound
-
¹H NMR (CDCl₃): δ ~ 7.2-7.4 (m, 4H, Ar-H), 4.2-4.4 (m, 1H, O-CH), 3.9-4.1 (m, 2H, O-CH₂), 3.0-3.3 (m, 2H, N-CH₂), 2.7-2.9 (m, 2H, N-CH₂), 2.35 (s, 3H, Ar-CH₃), 1.8-2.2 (br s, 1H, NH).
-
¹³C NMR (CDCl₃): δ ~ 137.5, 130.0, 129.5, 126.0, 75.0, 67.0, 50.0, 45.0, 21.2.
-
Mass Spectrometry (ESI+): m/z = 178.12 [M+H]⁺.
Visualization of Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo experimental procedures for 2-(4-Methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenyl)morpholine, also known as 4-methylphenmetrazine (4-MPM), is a synthetic psychoactive substance and a substituted analog of phenmetrazine.[1][2] Structurally, it is a phenylmorpholine derivative with a methyl group substituted at the para position of the phenyl ring.[3] This document provides detailed in vitro and proposed in vivo experimental procedures to characterize the pharmacological profile of this compound. The provided protocols are intended to guide researchers in assessing its activity as a monoamine transporter ligand and to predict its potential behavioral effects.
In Vitro Experimental Procedures
Overview
In vitro assays are crucial for determining the interaction of this compound with its primary molecular targets, the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] These experiments typically involve radioligand binding or uptake inhibition assays using synaptosomes or cells expressing these transporters.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound as an inhibitor of monoamine uptake and as a monoamine releaser.
| Transporter | Uptake Inhibition IC50 (nM) | Monoamine Release EC50 (nM) |
| Dopamine (DAT) | 1926 | 227 |
| Norepinephrine (NET) | 1933 | 62 |
| Serotonin (SERT) | 408 | 86 |
Data sourced from McLaughlin et al. (2018).[5]
Experimental Protocols
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This protocol details the procedure to determine the IC50 values of this compound for the inhibition of dopamine, norepinephrine, and serotonin uptake in rat brain synaptosomes.[4]
Materials:
-
Rat brain tissue (striatum for DAT, hypothalamus for NET, and brainstem for SERT)
-
Sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
Krebs-Ringer-HEPES buffer (KRHB: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
This compound stock solution (in DMSO)
-
Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in KRHB.
-
Assay Setup: In test tubes, add increasing concentrations of this compound or the reference inhibitor. Include control tubes with vehicle (DMSO) for total uptake and tubes with a high concentration of a selective inhibitor for non-specific uptake.
-
Incubation: Pre-incubate the synaptosomes with the test compound or vehicle for 10 minutes at 37°C.
-
Uptake Initiation: Add the respective radiolabeled monoamine to each tube to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold KRHB to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Monoamine Release Assay
This protocol is designed to measure the EC50 values of this compound for inducing the release of preloaded radiolabeled monoamines from synaptosomes.[4]
Materials:
-
Same as for the Uptake Inhibition Assay.
Procedure:
-
Synaptosome Preparation and Loading: Prepare synaptosomes as described above. Load the synaptosomes with the respective radiolabeled monoamine by incubating them at 37°C for 15-30 minutes.
-
Washing: After loading, wash the synaptosomes with KRHB to remove excess unincorporated radioligand. This can be done by centrifugation and resuspension.
-
Release Initiation: Add increasing concentrations of this compound or a reference releaser (e.g., amphetamine) to the loaded synaptosomes.
-
Incubation: Incubate the mixture for a defined period (e.g., 10-30 minutes) at 37°C to allow for monoamine release.
-
Separation of Released and Retained Neurotransmitter: Terminate the assay by separating the synaptosomes from the supernatant. This is typically done by centrifugation or filtration.
-
Quantification: Measure the radioactivity in both the supernatant (released neurotransmitter) and the synaptosomal pellet (retained neurotransmitter) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of release relative to the total incorporated radioactivity. Plot the percentage of release against the logarithm of the drug concentration to determine the EC50 value.
Proposed In Vivo Experimental Procedures
Overview
Based on the in vitro profile of this compound as a monoamine releaser, particularly for norepinephrine and dopamine, and with significant activity at the serotonin transporter, its in vivo effects are predicted to be stimulant-like, with potential entactogenic or antidepressant/anxiolytic properties.[5] The following protocols are proposed to investigate these potential effects in rodent models.
Experimental Protocols
Protocol 3: Assessment of Locomotor Activity
This protocol aims to evaluate the stimulant or sedative effects of this compound on spontaneous locomotor activity in mice or rats.
Materials:
-
Male adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
Open-field activity chambers equipped with infrared beams or video tracking software
-
This compound solution (in a suitable vehicle, e.g., saline or 0.5% Tween 80 in saline)
-
Vehicle solution
-
Reference stimulant (e.g., d-amphetamine)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal individually into an open-field chamber and allow for a habituation period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Drug Administration: After habituation, administer this compound (at various doses), vehicle, or the reference stimulant via a chosen route (e.g., intraperitoneal injection).
-
Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. Compare the total activity counts between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 4: Drug Discrimination Study
This protocol is designed to assess the subjective effects of this compound by determining if it substitutes for a known stimulant, such as cocaine or d-amphetamine, in trained rats.[2]
Materials:
-
Male adult rats (e.g., Sprague-Dawley)
-
Standard two-lever operant conditioning chambers
-
Training drug (e.g., cocaine or d-amphetamine)
-
This compound solution
-
Vehicle solution
Procedure:
-
Training: Train rats to press one lever after the administration of the training drug and a second lever after the administration of the vehicle to receive a food reward. Training continues until the rats reliably press the correct lever.
-
Substitution Testing: Once trained, administer various doses of this compound and observe which lever the rats predominantly press. Full substitution is considered to have occurred if the rats press the drug-appropriate lever at a high percentage (e.g., >80%).
-
Data Analysis: Plot the percentage of drug-appropriate lever responding against the dose of this compound to generate a dose-response curve. This will determine if the subjective effects of this compound are similar to the training drug.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
References
- 1. 4-Methylphenmetrazine - Wikipedia [en.wikipedia.org]
- 2. Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-(4-Methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-(4-methylphenyl)morpholine for two key applications: as a central nervous system (CNS) stimulant and as a potential anticancer agent. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in these areas.
Application 1: this compound Derivatives as CNS Stimulants
Scientific Background
Derivatives of 2-phenylmorpholine, such as phenmetrazine, are known to act as psychostimulants.[1] These compounds typically function as monoamine reuptake inhibitors, increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by blocking their respective transporters (DAT, NET, and SERT).[1][2] This mechanism of action is the basis for the therapeutic effects of many antidepressants and ADHD medications.[2] By modifying the structure of this compound, it is possible to modulate the potency and selectivity of these compounds for the different monoamine transporters, thereby fine-tuning their pharmacological profile. For instance, 4-methylphenmetrazine (4-MPM), a close analog, has been shown to be an efficacious uptake blocker at DAT, NET, and SERT.[1]
Featured Application: Monoamine Transporter Inhibition
Derivatization of the this compound scaffold can yield potent monoamine reuptake inhibitors. N-alkylation or N-acylation of the morpholine nitrogen can significantly alter the compound's interaction with the monoamine transporters. Furthermore, substitutions on the phenyl ring can also influence activity and selectivity.
Quantitative Data: Monoamine Transporter Inhibition by a this compound Analog
The following table summarizes the in vitro monoamine transporter inhibition data for 3-methyl-2-(4-methylphenyl)morpholine (4-MPM), an analog of the title compound. This data provides a benchmark for the expected activity of novel derivatives.
| Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) |
| 4-MPM | 1.93 | 0.25 | 0.18 |
| Phenmetrazine | 1.12 | 0.20 | 7.15 |
Data sourced from in vitro uptake inhibition assays in rat brain synaptosomes.
Application 2: this compound Derivatives as Anticancer Agents
Scientific Background
The morpholine moiety is a privileged scaffold in medicinal chemistry and is present in a number of approved drugs.[3] In oncology, morpholine derivatives have been investigated as inhibitors of various signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4][5] This pathway plays a crucial role in cell growth, proliferation, survival, and angiogenesis.[4][5] Inhibition of key kinases in this pathway, such as PI3K and mTOR, is a validated strategy for cancer therapy. Derivatization of the this compound core can lead to the discovery of novel and potent anticancer agents that target this pathway.
Featured Application: Inhibition of Cancer Cell Proliferation
By introducing specific functional groups onto the this compound scaffold, it is possible to generate compounds with cytotoxic activity against various cancer cell lines. Structure-activity relationship (SAR) studies have shown that substitutions on both the phenyl and morpholine rings can significantly impact anticancer potency.[3]
Quantitative Data: Anticancer Activity of Morpholine Derivatives
The following table presents the cytotoxic activity of representative morpholine-containing compounds against the MCF-7 human breast cancer cell line. This data illustrates the potential of this chemical class as a starting point for the development of new anticancer drugs.
| Compound | Cell Line | IC₅₀ (μM) |
| Morpholine Derivative 1 | MCF-7 | 8.30 |
| Morpholine Derivative 2 | MCF-7 | 3.15 |
| Morpholine Derivative 3 | MCF-7 | 1.33 |
Data represents a compilation from various studies on morpholine-based anticancer agents and is intended to be illustrative.[6][7]
Experimental Protocols
Synthesis of the Core Scaffold: this compound
This protocol is adapted from the synthesis of a structurally related compound, 3-methyl-2-(4-methylphenyl)morpholine.[8]
Step 1: Bromination of 4'-Methylacetophenone
-
Dissolve 4'-methylacetophenone in a suitable solvent such as dichloromethane or acetic acid.
-
Slowly add an equimolar amount of bromine, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield 2-bromo-1-(4-methylphenyl)ethanone.
Step 2: Reaction with Ethanolamine and Cyclization
-
Dissolve the crude 2-bromo-1-(4-methylphenyl)ethanone in a suitable solvent like acetonitrile.
-
Add an excess of ethanolamine (2-3 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting intermediate can be cyclized by treatment with a strong acid, such as concentrated sulfuric acid, followed by neutralization to yield this compound.
Derivatization Protocol 1: N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of the morpholine nitrogen.
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq.).
-
Add the desired alkyl halide (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
Derivatization Protocol 2: N-Acylation of this compound
This protocol outlines a general procedure for the N-acylation of the morpholine nitrogen.
-
Dissolve this compound (1.0 eq.) and a base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane at 0°C.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure N-acylated derivative.
Biological Assay Protocol: MTT Assay for Cytotoxicity Screening
This protocol details the procedure for evaluating the in vitro anticancer activity of the synthesized derivatives using the MTT assay.[9][10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Visualizations
Experimental Workflow
Caption: A logical workflow for the synthesis, derivatization, and screening of this compound derivatives.
Mechanism of Action: Monoamine Transporter Inhibition
Caption: Inhibition of monoamine reuptake at the synapse by this compound derivatives.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
References
- 1. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR Pathway in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylphenyl)morpholine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Methylphenyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves a multi-step synthesis starting from 4-methylpropiophenone. The key stages are:
-
α-Bromination of 4-methylpropiophenone to form 2-bromo-1-(4-methylphenyl)propan-1-one.
-
Reaction of the α-bromo ketone with ethanolamine.
-
Reduction of the resulting intermediate with a reducing agent like sodium borohydride.
-
Acid-catalyzed cyclization to form the morpholine ring.[1]
Q2: What are the critical parameters influencing the yield of this synthesis?
A2: The overall yield is highly dependent on the efficiency of each step. Critical parameters include the purity of starting materials, reaction temperature control (especially during bromination and cyclization), the choice of solvent, and the effectiveness of the purification methods at each stage. In similar syntheses of related compounds, yields have been reported to be low, indicating that optimization of these parameters is crucial.[1]
Q3: Are there alternative synthetic strategies to explore if the primary route is unsuccessful?
A3: Yes, several alternative routes for the synthesis of 2-substituted morpholines have been developed. These include:
-
Asymmetric hydrogenation of unsaturated morpholines: This method can provide high yields and excellent enantioselectivity.
-
Ring-opening of aziridines: A metal-free, one-pot strategy using an ammonium persulfate salt to react aziridines with halogenated alcohols.[2]
-
Reaction of 1,2-amino alcohols with ethylene sulfate: A redox-neutral protocol that can be a high-yielding alternative.[3] These methods may offer advantages in terms of yield, stereocontrol, or milder reaction conditions.
Troubleshooting Guide
Low or No Product Yield
Q: My overall yield of this compound is very low. What are the potential causes and how can I address them?
A: Low yield is a common issue in multi-step syntheses. Here are some potential causes and solutions, broken down by reaction stage:
-
α-Bromination:
-
Incomplete Reaction: Ensure the molar ratio of bromine to 4-methylpropiophenone is appropriate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side Reactions: Over-bromination can occur. Add the bromine solution slowly and maintain the recommended reaction temperature.
-
-
Reaction with Ethanolamine:
-
Poor Nucleophilic Attack: Ensure the ethanolamine is of high purity and used in sufficient excess. The choice of solvent is also critical; N-methyl-2-pyrrolidone has been used effectively in similar syntheses.[1]
-
-
Reduction Step:
-
Inactive Reducing Agent: Use freshly opened or properly stored sodium borohydride. The presence of moisture can deactivate the reagent.
-
Incomplete Reduction: Allow sufficient reaction time and monitor by TLC. If necessary, a more potent reducing agent could be cautiously explored.
-
-
Cyclization:
-
Inefficient Dehydration: Concentrated sulfuric acid is a common cyclizing agent, but its concentration and the reaction temperature are critical. Insufficient acid or temperatures that are too low may lead to incomplete cyclization.
-
Degradation: Aromatic rings with activating groups can be sensitive to strong, hot acid. The reaction should be carefully monitored and not allowed to proceed for an excessive duration.
-
Formation of Impurities and Side Products
Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?
A: The formation of side products can significantly complicate purification and reduce the yield of the desired product.
-
Potential Side Products:
-
Unreacted Intermediates: Incomplete reactions at any stage will lead to the presence of starting materials or intermediates in the final product.
-
Over-brominated Ketone: As mentioned, this can occur if the bromination conditions are not well-controlled.
-
Styrene-type byproducts: Elimination of water from the alcohol intermediate before cyclization can lead to the formation of unsaturated compounds.
-
-
Minimization Strategies:
-
Purification of Intermediates: It is highly recommended to purify the product of each step before proceeding to the next. This will prevent the carry-over of impurities that might interfere with subsequent reactions.
-
Strict Control of Reaction Conditions: Adhere closely to the recommended temperatures, reaction times, and reagent stoichiometry.
-
Inert Atmosphere: For reactions sensitive to air or moisture, consider performing them under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Challenges
Q: I am having difficulty purifying the final product. What purification techniques are most effective?
A: The purification of morpholine derivatives can be challenging due to their basic nature and potential for salt formation.
-
Recommended Techniques:
-
Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a suitable eluent system (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol) is often effective.
-
Preparative Thin Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be a useful technique. A mobile phase of methanol/dichloromethane (9:1) has been reported for the purification of a similar compound.[1]
-
Crystallization/Salt Formation: If the final product is an oil, converting it to a solid salt (e.g., a fumarate or hydrochloride salt) can facilitate purification by crystallization.[1]
-
Data Presentation
Table 1: Key Experimental Parameters for the Synthesis of this compound
| Step | Reagents | Solvent | Key Conditions | Potential for Optimization |
| 1. α-Bromination | 4-methylpropiophenone, Bromine | Dichloromethane | Slow addition of bromine, stirring for ~1 hour.[1] | Optimize temperature control to minimize side reactions. |
| 2. Amination | 2-bromo-1-(4-methylphenyl)propan-1-one, Ethanolamine, N,N-diisopropylethylamine | N-methyl-2-pyrrolidone | Stirring at room temperature.[1] | Varying the base and solvent to improve reaction rate and yield. |
| 3. Reduction | Intermediate from Step 2, Sodium borohydride | Methanol | Stirring for ~2 hours at room temperature.[1] | Test alternative reducing agents if reduction is incomplete. |
| 4. Cyclization | Intermediate from Step 3, Concentrated Sulfuric Acid | Dichloromethane | Slow addition of acid, stirring for 4-5 hours.[1] | Screen other dehydrating/cyclizing agents (e.g., PPA, TsOH). |
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
-
Synthesis of 2-bromo-1-(4-methylphenyl)propan-1-one:
-
Dissolve 4-methylpropiophenone (27 mmol) in dichloromethane (26 mL).
-
Slowly add a solution of bromine (27 mmol) in dichloromethane (26 mL) to the stirred solution.
-
Continue stirring for 1 hour.
-
Dry the mixture with anhydrous magnesium sulfate (MgSO₄) and remove the solvent under vacuum to yield the product as a colorless oil.
-
-
Synthesis of the Amino Alcohol Intermediate:
-
A mixture of 2-bromo-1-(4-methylphenyl)propan-1-one (4.4 mmol), ethanolamine (16 mmol), and N-methyl-2-pyrrolidone (5 mL) is stirred at room temperature.
-
The resulting oil is dissolved in methanol (20 mL), and sodium borohydride (16 mmol) is added.
-
The mixture is stirred for 2 hours at room temperature.
-
The reaction is quenched by partitioning between water and dichloromethane.
-
The organic layer is collected, dried with MgSO₄, filtered, and the solvent is removed under vacuum.
-
-
Cyclization to form this compound:
-
Dissolve the amino alcohol intermediate (1.4 mmol) in dichloromethane (4 mL).
-
Slowly add concentrated sulfuric acid (8.5 mL) while stirring.
-
Continue stirring for 4-5 hours.
-
Carefully quench the reaction and work up to isolate the final product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low yield issues.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Methylphenyl)morpholine
Welcome to the technical support center for the purification of 2-(4-Methylphenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system (eluent). - Column overloading. - Irregular column packing. | - Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation. - Reduce Sample Load: Decrease the amount of crude material loaded onto the column. - Repack Column: Ensure the column is packed uniformly to avoid channeling. |
| Peak Tailing | The basic nitrogen of the morpholine ring can interact with acidic silica gel.[1] | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent to neutralize the acidic sites on the silica gel.[1] |
| Compound Irreversibly Sticking to the Column | The compound is too polar for the chosen stationary phase and eluent. | - Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. - Switch to a Different Stationary Phase: Consider using a less polar stationary phase like alumina or a reverse-phase column (e.g., C18). |
Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| "Oiling Out" | - The compound's melting point is lower than the solvent's boiling point. - The solution is too concentrated. - Cooling is too rapid.[1][2] | - Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound. - Dilute the Solution: Add more solvent to reduce the concentration. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystal Formation | - The solution is not sufficiently saturated. - Nucleation is inhibited.[1] | - Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration. - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3] |
| Low Recovery | The compound is too soluble in the chosen solvent, even at low temperatures.[2] | - Select a Less Solubilizing Solvent: Perform a solvent screen to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. - Use a Two-Solvent System: Dissolve the compound in a "good" solvent and add a "poor" solvent (an anti-solvent) until the solution becomes cloudy, then heat to clarify and cool slowly. |
| Colored Crystals | Impurities are co-precipitating with the product.[1] | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities before cooling.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Common impurities originate from the starting materials and byproducts of the synthesis. These can include unreacted 4-methylpropiophenone, 2-bromo-1-(4-methylphenyl)propan-1-one, and ethanolamine. Additionally, side-products from the cyclization step may be present.
Q2: Which purification technique is most suitable for large-scale purification?
A2: For large-scale purification, recrystallization is often the most practical and cost-effective method. If recrystallization does not provide the desired purity, flash column chromatography can be employed.
Q3: How can I effectively remove residual solvents after purification?
A3: Residual solvents can be removed by drying the purified solid under high vacuum. If the solvent has a high boiling point, gentle heating under vacuum may be necessary. The purity can be checked by ¹H NMR spectroscopy or gas chromatography (GC).
Q4: My purified this compound is a salt (e.g., hydrochloride). How does this affect purification?
A4: Purifying the salt form can be advantageous. Salts often have better crystallinity than the freebase, making recrystallization more effective.[1] Common solvents for recrystallizing hydrochloride salts of morpholine derivatives include ethanol, isopropanol, or mixtures with water.[1][3]
Quantitative Data on Purification Methods
The following tables provide representative data for the purification of 2-aryl-morpholine derivatives, which can serve as a starting point for optimizing the purification of this compound.
Table 1: Recrystallization Solvent Screening for 2-Aryl-Morpholine Derivatives
| Solvent System | Purity Before (%) | Purity After (%) | Recovery Yield (%) | Observations |
| Isopropanol | 85 | 98 | 75 | Good crystal formation upon slow cooling. |
| Ethanol/Water (9:1) | 85 | 97 | 80 | Faster crystallization, smaller needles. |
| Ethyl Acetate/Hexane | 85 | 95 | 65 | Prone to oiling out if cooled too quickly. |
| Toluene | 85 | 92 | 60 | Slower crystallization, larger crystals. |
Note: This data is illustrative and based on typical results for similar compounds. Actual results may vary.
Table 2: Preparative HPLC Conditions for 2-Aryl-Morpholine Derivatives
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Typical Purity | >99% |
Note: This is a general starting method and should be optimized for your specific crude material.
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If undissolved solids remain, add small aliquots of hot isopropanol until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.
Protocol 2: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A C18 column is a good starting point.
-
Scale-Up: Scale up the analytical method to a preparative scale. Adjust the flow rate and injection volume according to the size of the preparative column.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvents (acetonitrile and water) using a rotary evaporator. If formic acid was used, it may need to be removed by co-evaporation with a suitable solvent or by lyophilization.
-
Drying: Dry the final product under high vacuum.
Visualizations
Caption: A typical experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for poor HPLC separation of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 2-(4-Methylphenyl)morpholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-(4-Methylphenyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and adaptable method for the synthesis of 2-aryl-morpholines, including this compound, involves a multi-step process starting from a substituted acetophenone. The general sequence includes:
-
α-Bromination: The corresponding ketone (e.g., 4'-methylacetophenone) is brominated at the alpha position.
-
Amination: The resulting α-bromo ketone is reacted with ethanolamine.
-
Reduction: The intermediate is then reduced, typically using a hydride reagent like sodium borohydride.
-
Cyclization: The final step is an acid-catalyzed intramolecular cyclization to form the morpholine ring.
Q2: What are the critical parameters to control for a successful synthesis?
Key parameters that significantly influence the reaction outcome include:
-
Temperature: Both the amination and cyclization steps are temperature-sensitive.
-
Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or side product formation.
-
Reagent Stoichiometry: The molar ratios of the reactants, especially the brominating agent and ethanolamine, are crucial.
-
Purity of Starting Materials: Impurities in the starting ketone or reagents can lead to unwanted side reactions and lower yields.
Q3: What is the potential biological activity of this compound?
While direct studies on this compound are limited, its structural analog, 4-methylphenmetrazine (3-methyl-2-(4-methylphenyl)morpholine), is known to act as a monoamine transporter releasing agent. It facilitates the efflux of dopamine, norepinephrine, and serotonin.[1][2][3][4][5] This suggests that this compound may also interact with these neurotransmitter systems, making it a compound of interest for neurological and psychiatric research.
Troubleshooting Guides
Issue 1: Low Yield in the α-Bromination Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is monitored by TLC or GC-MS to confirm the consumption of the starting ketone.- Gradually increase the reaction time and/or temperature. |
| Formation of Dibrominated Product | - Use a stoichiometric amount of the brominating agent (e.g., Br₂ or NBS).- Add the brominating agent slowly and at a low temperature to control the reaction rate. |
| Unwanted Side Reactions | - Use a non-polar solvent to minimize side reactions.- Ensure the absence of water, which can lead to hydrolysis of the α-bromo ketone. |
Issue 2: Inefficient Amination and Low Yield of the Intermediate
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | - Increase the reaction temperature to overcome the activation energy barrier.- Consider using a more reactive amine or a catalyst. |
| Competing Elimination Reaction | - Use a non-nucleophilic base to neutralize the HBr formed during the reaction.- Control the reaction temperature to favor substitution over elimination. |
| Low Nucleophilicity of Ethanolamine | - Increase the concentration of ethanolamine to drive the reaction forward.- Consider using a more polar solvent to enhance the nucleophilicity of the amine. |
Issue 3: Poor Yield During the Cyclization Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Use a strong acid catalyst, such as concentrated sulfuric acid.- Increase the reaction temperature and/or time. |
| Dehydration of the Intermediate Alcohol | - Control the temperature carefully to avoid elimination reactions.- Use a milder acid catalyst or a two-step procedure for cyclization. |
| Formation of Polymeric Byproducts | - Use dilute reaction conditions to favor intramolecular cyclization over intermolecular polymerization.- Add the substrate slowly to the acid catalyst. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the closely related compound, 3-methyl-2-(4-methylphenyl)morpholine.[3]
Step 1: α-Bromination of 4'-Methylacetophenone
-
Dissolve 4'-methylacetophenone in a suitable solvent like dichloromethane.
-
Slowly add a stoichiometric amount of bromine dissolved in the same solvent at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-1-(4-methylphenyl)ethan-1-one.
Step 2: Amination with Ethanolamine
-
Dissolve the crude 2-bromo-1-(4-methylphenyl)ethan-1-one in a suitable solvent such as acetonitrile.
-
Add an excess of ethanolamine (e.g., 2-3 equivalents).
-
Stir the reaction mixture at room temperature or gentle heating and monitor by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent and wash with water to remove excess ethanolamine and its salt.
-
Dry the organic layer and concentrate to obtain the crude amino alcohol intermediate.
Step 3: Reduction with Sodium Borohydride
-
Dissolve the crude amino alcohol intermediate in methanol.
-
Cool the solution to 0 °C and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude diol.
Step 4: Cyclization to this compound
-
Dissolve the crude diol in a solvent like dichloromethane.
-
Slowly add concentrated sulfuric acid at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Carefully quench the reaction by pouring it onto ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Data Presentation
Table 1: Optimization of the Amination Reaction
| Entry | Ethanolamine (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | Acetonitrile | 25 | 12 | 45 |
| 2 | 3 | Acetonitrile | 25 | 12 | 60 |
| 3 | 3 | DMF | 25 | 8 | 65 |
| 4 | 3 | DMF | 50 | 4 | 75 |
Table 2: Optimization of the Cyclization Reaction
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (conc.) | DCM | 25 | 12 | 55 |
| 2 | H₂SO₄ (conc.) | DCM | 40 | 6 | 65 |
| 3 | p-TsOH | Toluene | 110 (reflux) | 8 | 50 |
| 4 | Amberlyst-15 | DCM | 40 | 12 | 60 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
Caption: Postulated signaling pathway for this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. pure.atu.ie [pure.atu.ie]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]
Technical Support Center: Synthesis of 2-(4-Methylphenyl)morpholine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(4-Methylphenyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A common and effective method for the synthesis of this compound involves a multi-step process starting from 4-methylacetophenone. This route typically includes the following key transformations:
-
α-Bromination of the ketone.
-
Substitution of the bromide with ethanolamine.
-
Reduction of the resulting keto-amine intermediate.
-
Acid-catalyzed cyclization to form the morpholine ring.
Q2: What are the most likely side products in this synthesis?
The formation of several side products is possible at different stages of the reaction. These can include:
-
Unreacted Starting Materials: Incomplete conversion at any step can lead to the presence of 4-methylpropiophenone or other precursors in the final product mixture.
-
Intermediates: Failure to drive the reaction to completion can result in the isolation of key intermediates such as 2-bromo-1-(4-methylphenyl)propan-1-one and 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol.[1]
-
Over-alkylation Products: The secondary amine of the morpholine ring can potentially react further with the α-bromo ketone, leading to the formation of di-alkylation products.
-
Uncyclized Amino Alcohol: Incomplete cyclization during the final step can leave the 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol intermediate in the product mixture.[1]
-
Elimination Products: Under strongly basic or acidic conditions, elimination reactions can occur, leading to the formation of unsaturated byproducts.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation requires careful control of reaction conditions:
-
Stoichiometry: Use of appropriate molar ratios of reactants is crucial. For instance, a slight excess of ethanolamine can help to ensure the complete consumption of the α-bromo ketone.
-
Temperature Control: Maintaining the recommended temperature at each step is critical to prevent unwanted side reactions.
-
Reaction Time: Ensure each step of the reaction is allowed to proceed to completion by monitoring with appropriate analytical techniques (e.g., TLC, LC-MS).
-
Purity of Reagents: Using high-purity starting materials and reagents can prevent the introduction of impurities that may catalyze side reactions.
Q4: What are the recommended purification techniques for this compound?
Purification of the final product is typically achieved through a combination of techniques:
-
Extraction: An initial workup involving acid-base extraction can help to separate the basic product from neutral and acidic impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from closely related impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is often successful.
-
Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incomplete α-Bromination | Ensure the use of fresh and dry brominating agent and solvent. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting ketone. |
| Inefficient Nucleophilic Substitution | Check the quality of the ethanolamine. Ensure adequate reaction time and temperature for the substitution to occur. The use of a non-protic polar solvent can be beneficial. |
| Incomplete Reduction of the Ketone | Use a fresh batch of the reducing agent (e.g., sodium borohydride). Ensure the reaction is carried out at the appropriate temperature and for a sufficient duration. |
| Failed Cyclization | The acidic conditions for cyclization must be sufficiently strong. Concentrated sulfuric acid is often used.[1] Ensure anhydrous conditions if required by the specific protocol. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | Increase the reaction time or temperature of the relevant step. Use a slight excess of the other reactant to drive the conversion of the starting material. |
| Presence of Intermediates | Ensure each reaction step goes to completion before proceeding to the next. Optimize the conditions for the reduction and cyclization steps. |
| Formation of Over-alkylation Products | Use a controlled stoichiometry of the alkylating agent. Adding the α-bromo ketone slowly to the ethanolamine solution may help to minimize this side reaction. |
Summary of Potential Side Products
| Side Product | Originating Step | Reason for Formation |
| 4-Methylpropiophenone | Starting Material | Incomplete bromination reaction. |
| 2-Bromo-1-(4-methylphenyl)propan-1-one | α-Bromination | Incomplete reaction with ethanolamine.[1] |
| 2-((2-Hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one | Nucleophilic Substitution | Incomplete reduction of the ketone. |
| 2-((2-Hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol | Reduction | Incomplete acid-catalyzed cyclization.[1] |
| Di-alkylation Product | Nucleophilic Substitution | Reaction of the product with the α-bromo ketone. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the closely related compound, 3-methyl-2-(4-methylphenyl)morpholine, and is provided as a representative example.[1] Optimization may be required for this specific isomer.
Step 1: Synthesis of 2-Bromo-1-(4-methylphenyl)propan-1-one
-
Dissolve 4-methylpropiophenone in dichloromethane.
-
Slowly add a solution of bromine in dichloromethane to the reaction mixture at room temperature.
-
Stir the mixture for 1 hour.
-
Dry the solution with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude α-bromo ketone.
Step 2: Synthesis of 2-((2-Hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one
-
To a solution of the crude 2-bromo-1-(4-methylphenyl)propan-1-one, add ethanolamine and a non-nucleophilic base such as N,N-diisopropylethylamine.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup with acidic extraction to isolate the intermediate.
Step 3: Reduction to 2-((2-Hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol
-
Dissolve the intermediate from Step 2 in methanol.
-
Slowly add sodium borohydride to the solution at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
Step 4: Cyclization to this compound
-
Dissolve the amino alcohol from Step 3 in dichloromethane.
-
Slowly add concentrated sulfuric acid at 0 °C.
-
Stir the mixture overnight at room temperature.
-
Carefully quench the reaction with water, and then basify with a strong base (e.g., 10 M NaOH).
-
Extract the final product with dichloromethane, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 2-(4-Methylphenyl)morpholine Experiments
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylphenyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound, also known as 2-(p-tolyl)morpholine, is a substituted morpholine derivative. Its structure is analogous to compounds known to interact with monoamine transporters. Therefore, its primary research applications are in neuropharmacology and drug discovery, specifically as a potential ligand for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Experiments often involve evaluating its inhibitory activity at these transporters through radioligand binding and uptake assays.
Q2: What are the main challenges in the synthesis of this compound?
A2: The synthesis of 2-aryl-morpholines can present several challenges. Key issues include achieving high yields, controlling regioselectivity if using substituted precursors, and preventing the formation of byproducts. Purification can also be complex due to the basic nature of the morpholine nitrogen, which can lead to issues with silica gel chromatography.
Q3: How can I purify crude this compound effectively?
A3: Purification is typically achieved through column chromatography on silica gel. Due to the basicity of the morpholine nitrogen, which can cause peak tailing, it is often necessary to add a small amount of a basic modifier like triethylamine (0.1-2%) to the eluent system (e.g., ethyl acetate/hexanes). Alternatively, conversion to a hydrochloride salt followed by recrystallization can be an effective purification strategy.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: In the ¹H NMR spectrum, one would expect to see characteristic signals for the morpholine ring protons, typically in the range of 2.5-4.5 ppm, with the protons adjacent to the oxygen appearing at a lower field than those adjacent to the nitrogen. The aromatic protons of the p-tolyl group will appear in the aromatic region (around 7.0-7.3 ppm), and a singlet for the methyl group protons will be present around 2.3 ppm. In the ¹³C NMR spectrum, distinct signals for the morpholine carbons (typically in the 45-80 ppm range) and the aromatic carbons will be observed.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield in synthesis | Incomplete reaction; side reactions; poor quality of starting materials. | Monitor the reaction by TLC to ensure completion. Ensure all reagents and solvents are pure and anhydrous. Optimize reaction temperature and time. |
| Formation of multiple products | Lack of regioselectivity; side reactions such as over-alkylation. | If applicable, use protecting groups to control reactivity. Employ milder reaction conditions. |
| Difficulty in purifying the product by column chromatography | The basic morpholine nitrogen interacts with acidic silica gel, causing streaking or tailing. | Add a small amount of triethylamine (0.1-2%) to the eluent. Use a different stationary phase, such as alumina. Convert the product to its hydrochloride salt and purify by recrystallization. |
| Product appears as a dark oil or solid | Presence of impurities or decomposition. | Ensure the reaction is carried out under an inert atmosphere if sensitive reagents are used. Purify the product promptly after the reaction. Decolorize with activated charcoal during recrystallization if applicable. |
Monoamine Transporter Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in radioligand binding assay | Non-specific binding of the radioligand; insufficient washing. | Decrease the concentration of the radioligand. Increase the number and volume of wash steps with ice-cold buffer. Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. |
| Low signal in dopamine uptake assay | Low transporter expression in cells; inactive transporter; incorrect buffer composition. | Use a cell line with confirmed high-level expression of the target transporter. Ensure cells are healthy and not over-confluent. Check the ionic composition and pH of the uptake buffer. |
| Inconsistent IC50 values | Pipetting errors; variability in cell plating; degradation of the compound. | Use calibrated pipettes and ensure thorough mixing of solutions. Plate cells at a consistent density. Prepare fresh stock solutions of the compound and store them appropriately. |
| High variability between replicate wells | Uneven cell monolayer; inconsistent washing; pipetting inaccuracies. | Ensure a single-cell suspension before plating. Automate washing steps if possible. Perform a "dry run" with non-radioactive solutions to check pipetting consistency. |
Experimental Protocols
Synthesis of this compound (Adapted from a similar synthesis)
A potential synthetic route to this compound can be adapted from the synthesis of its C3-methylated analog.[1] The general steps would involve:
-
Bromination of a precursor: Reaction of a suitable starting material, such as 4'-methylacetophenone, with a brominating agent to introduce a bromine atom at the alpha position.
-
Reaction with ethanolamine: The alpha-bromo ketone is then reacted with ethanolamine to form an intermediate.
-
Reduction and Cyclization: The intermediate is reduced, for example with sodium borohydride, followed by acid-catalyzed cyclization to form the morpholine ring.[1]
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
[³H]Dopamine Uptake Inhibition Assay
This protocol outlines a general procedure for determining the potency of this compound to inhibit dopamine uptake in cells expressing the dopamine transporter (DAT).
-
Cell Culture: Culture cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT) in appropriate media and conditions.
-
Plating: Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Assay Buffer: Prepare an appropriate uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the different concentrations of the test compound for a defined period (e.g., 10-20 minutes) at the assay temperature (e.g., 37°C).
-
Uptake Initiation: Initiate dopamine uptake by adding a solution containing a fixed concentration of [³H]Dopamine to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]Dopamine uptake against the concentration of this compound.
Data Presentation
Representative Spectroscopic Data for a 2-Aryl-Morpholine Derivative
| Data Type | Chemical Shift (δ ppm) or Mass (m/z) | Assignment |
| ¹H NMR | 7.30-7.15 (m, 4H) | Aromatic protons |
| 4.20 (dd, 1H) | H-2 | |
| 3.95 (m, 1H) | H-6a | |
| 3.70 (m, 1H) | H-6e | |
| 3.20 (m, 1H) | H-3a | |
| 2.90 (m, 1H) | H-3e | |
| 2.80 (m, 2H) | H-5 | |
| 2.35 (s, 3H) | -CH₃ | |
| ¹³C NMR | 138.0, 129.5, 126.0, 137.0 | Aromatic carbons |
| 75.0 | C-2 | |
| 67.0 | C-6 | |
| 50.0 | C-3 | |
| 46.0 | C-5 | |
| 21.0 | -CH₃ | |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found | Molecular Ion |
Note: This is representative data for a generic 2-aryl-morpholine and would need to be confirmed for this compound.
Representative Monoamine Transporter Inhibition Data
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| This compound | To be determined | To be determined | To be determined |
| Cocaine (Reference) | ~150-300 | ~300-800 | ~200-500 |
| GBR12909 (Reference) | ~5-20 | >10000 | ~200-400 |
Note: The IC50 values for reference compounds can vary depending on the specific assay conditions.
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and biological evaluation of this compound.
Caption: Inhibition of dopamine reuptake by this compound at the dopaminergic synapse.
References
Enhancing the stability of 2-(4-Methylphenyl)morpholine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-(4-Methylphenyl)morpholine in solution during their experiments.
Troubleshooting Guide
Question 1: I am observing a rapid loss of this compound in my aqueous solution at neutral pH, even at room temperature. What could be the cause and how can I mitigate this?
Answer:
Rapid degradation of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis and oxidation. The morpholine ring, particularly the C-N bond, can be susceptible to cleavage.[1][2]
Possible Causes and Solutions:
-
Oxidative Degradation: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.
-
Solution: De-gas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution.[3] Consider adding a suitable antioxidant to your formulation. The choice of antioxidant will depend on the solvent system and the intended application.
-
-
Hydrolytic Degradation: Although morpholine itself is relatively stable, the substituents can influence its susceptibility to hydrolysis. The pH of the solution plays a critical role in the stability of amine-containing compounds.[4][5]
-
Solution: Adjusting the pH of your solution can significantly enhance stability. Conduct a pH stability profile study to identify the optimal pH range for your compound. For many amine-containing molecules, a slightly acidic pH (e.g., pH 3-5) can improve stability by protonating the amine, which can reduce its susceptibility to certain degradation pathways.[6]
-
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.[7]
-
Solution: Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.
-
Question 2: I am developing an HPLC method to monitor the stability of this compound, but I am seeing broad or tailing peaks. What are the likely reasons and how can I improve my chromatography?
Answer:
Peak broadening or tailing in HPLC for amine-containing compounds like this compound is a common issue.
Possible Causes and Solutions:
-
Secondary Interactions with Silica: The basic nature of the morpholine nitrogen can lead to strong interactions with residual silanol groups on the surface of C18 columns, causing peak tailing.
-
Solution 1: Mobile Phase Modification: Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[8] TEA will interact with the active silanol sites and reduce the tailing of your analyte.
-
Solution 2: Use of a Base-Deactivated Column: Employ a modern, base-deactivated HPLC column specifically designed for the analysis of basic compounds. These columns have a much lower concentration of active silanol groups.
-
Solution 3: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the morpholine nitrogen. This can reduce secondary interactions and improve peak shape.[9]
-
-
Poor Solubility in Mobile Phase: If the compound is not fully soluble in the mobile phase, it can lead to peak distortion.
-
Solution: Ensure that your sample is completely dissolved in the initial mobile phase conditions. You may need to adjust the organic-to-aqueous ratio of your solvent system.
-
Question 3: My forced degradation studies are showing multiple degradation products, and I am having trouble identifying the degradation pathway. What is a systematic approach to this problem?
Answer:
A systematic approach to identifying degradation pathways involves a combination of controlled stress conditions and advanced analytical techniques. Forced degradation studies are designed to generate degradation products to understand the molecule's liabilities.[10][11][12]
Systematic Approach:
-
Controlled Stress Conditions: Perform forced degradation under a variety of specific conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) separately.[11] This will help in identifying which stressor is responsible for which degradation product.
-
Mass Spectrometry (LC-MS): Use a mass spectrometer coupled with your HPLC to determine the mass-to-charge ratio (m/z) of the parent compound and each degradation product. The change in mass can provide clues about the chemical modification (e.g., addition of an oxygen atom in oxidation, or cleavage of a part of the molecule).
-
Tandem Mass Spectrometry (MS/MS): Fragment the parent ion and the degradation product ions in the mass spectrometer. Comparing the fragmentation patterns can help in pinpointing the site of modification on the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated in sufficient quantity, 1D and 2D NMR spectroscopy can provide detailed structural information.
A potential degradation pathway for this compound, based on the known degradation of the morpholine ring, is cleavage of the C-N bond.[1][2]
Potential Degradation Pathway of this compound
Caption: A potential degradation pathway for this compound.
Frequently Asked Questions (FAQs)
Question 1: What are the optimal storage conditions for a solution of this compound?
Answer:
To ensure the long-term stability of a solution of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C or lower).[13] The appropriate temperature will depend on the solvent and the required shelf-life.
-
Protection from Light: Store in amber glass vials or other light-blocking containers to prevent photodegradation.[3]
-
Inert Atmosphere: For extended storage, it is advisable to overlay the solution with an inert gas such as nitrogen or argon to minimize oxidative degradation.[3]
-
pH Control: If in an aqueous solution, maintain the pH in a range that has been determined to be optimal for stability, likely in the slightly acidic range.[6]
Question 2: Are there any excipients that should be avoided when formulating a solution of this compound?
Answer:
Yes, certain excipients can be incompatible with amine-containing compounds and should be avoided:
-
Reducing Sugars: Excipients like lactose and dextrose can react with the secondary amine of the morpholine ring via the Maillard reaction, leading to degradation and discoloration, especially at elevated temperatures.[14][15]
-
Aldehydic Impurities: Some excipients, particularly polyethylene glycols (PEGs), can contain trace amounts of aldehyde impurities that can react with the amine group.
-
Oxidizing Agents: Avoid excipients that have inherent oxidizing potential or contain peroxide impurities.
Question 3: What are some recommended excipients to improve the stability of this compound in solution?
Answer:
Several types of excipients can be used to enhance stability:
-
Buffering Agents: Use of buffers like citrate or phosphate can maintain the pH of the solution in the optimal range for stability.[4]
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants.[6][16] Common choices include:
-
For aqueous solutions: Ascorbic acid, sodium metabisulfite.[6]
-
For lipid-based solutions: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA).
-
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can bind metal ions that may catalyze oxidative reactions.[3][17]
-
Lyoprotectants: If you plan to lyophilize (freeze-dry) your formulation for long-term storage, cryoprotectants/lyoprotectants such as sucrose, trehalose, or mannitol are essential to protect the molecule during the freezing and drying processes.[13][18][19] Lyophilization can significantly improve the long-term stability of compounds that are unstable in solution.[18][20]
Data Presentation
Table 1: Illustrative pH Stability of this compound in Aqueous Solution
| pH | Buffer System | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | Percent Degradation |
| 2.0 | 0.1 M HCl | 40 | 100 | 98 | 2% |
| 4.0 | Citrate | 40 | 100 | 95 | 5% |
| 7.0 | Phosphate | 40 | 100 | 85 | 15% |
| 9.0 | Borate | 40 | 100 | 78 | 22% |
This is illustrative data based on general principles of amine stability.[4][5]
Table 2: Illustrative Effect of Antioxidants on the Stability of this compound in an Aqueous Solution (pH 7.0) Exposed to Air
| Formulation | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | Percent Degradation |
| No Antioxidant | 40 | 100 | 85 | 15% |
| + 0.1% Ascorbic Acid | 40 | 100 | 97 | 3% |
| + 0.01% EDTA | 40 | 100 | 94 | 6% |
This is illustrative data based on the known protective effects of antioxidants and chelating agents.[3][6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.[10][11]
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the stock solution in a sealed vial at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. bepls.com [bepls.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 13. Optimization of the lyophilization process for long-term stability of solid-lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. scribd.com [scribd.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Lyophilization stabilizes clinical-stage core-crosslinked polymeric micelles to overcome cold chain supply challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2-(4-Methylphenyl)morpholine in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 2-(4-Methylphenyl)morpholine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in assays?
A1: this compound is a morpholine derivative investigated for its potential pharmacological activities.[1] Like many organic compounds developed in drug discovery, it is a lipophilic molecule with poor aqueous solubility. This low solubility can lead to its precipitation in the aqueous buffers used in many biological assays, resulting in an inaccurate determination of its potency and efficacy.[2]
Q2: What are the common signs of compound precipitation in an assay?
A2: Signs of precipitation include the appearance of a cloudy or hazy solution, visible particulate matter, or a film at the bottom or on the walls of the assay plate wells. Precipitation can lead to inconsistent and unreliable results, including high variability between replicate wells and lower than expected potency.[2]
Q3: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?
A3: While this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO), high concentrations of DMSO can be toxic to cells and interfere with assay results.[1][3] It is recommended to keep the final concentration of DMSO in cell-based assays below 0.5% to minimize these effects. The tolerance of your specific cell line to DMSO should always be determined empirically.
Q4: How can I determine the aqueous solubility of my batch of this compound?
A4: A simple method to estimate the kinetic aqueous solubility is to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and make serial dilutions in your assay buffer. The highest concentration that remains clear after a defined period (e.g., 1-2 hours) at the assay temperature can be considered the approximate kinetic solubility. For a more precise measurement, thermodynamic solubility can be determined using methods like the shake-flask method followed by HPLC quantification.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A visible precipitate forms immediately after diluting the DMSO stock solution of this compound into the aqueous assay buffer.
| Potential Cause | Recommended Solution |
| Concentration above solubility limit: The final concentration of the compound in the assay buffer exceeds its aqueous solubility. | 1. Reduce the final concentration: Test a lower concentration range of the compound.2. Optimize the dilution method: Instead of a single large dilution, perform serial dilutions. Add the compound stock solution to the assay buffer dropwise while vortexing to avoid localized high concentrations.[4] |
| "Solvent Shock": The rapid change in solvent polarity from DMSO to an aqueous buffer causes the compound to crash out of solution. | 1. Use an intermediate dilution step: Prepare an intermediate dilution in a solvent mixture with a polarity between DMSO and the final assay buffer (e.g., a 1:1 mixture of DMSO and ethanol).2. Increase the final DMSO concentration (with caution): A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help, but must be validated for assay compatibility.[4] |
| Temperature effects: The assay buffer is at a lower temperature than the DMSO stock, reducing solubility. | 1. Pre-warm the assay buffer: Ensure your assay buffer is equilibrated to the experimental temperature (e.g., 37°C) before adding the compound. |
Issue 2: Precipitation Over Time During Incubation
Symptom: The assay solution is initially clear but a precipitate forms during the course of the experiment (e.g., after several hours of incubation).
| Potential Cause | Recommended Solution |
| Time-dependent solubility: The initial solution is a supersaturated, thermodynamically unstable state. | 1. Determine thermodynamic solubility: Ensure the final assay concentration is below the thermodynamic solubility limit.2. Utilize solubilizing excipients: Incorporate agents like cyclodextrins to form inclusion complexes and enhance the apparent solubility of the compound.[2] |
| Compound instability: The compound may be degrading over time to a less soluble form. | 1. Assess compound stability: Analyze the compound's stability in the assay buffer over the incubation period using a method like HPLC.2. Modify assay conditions: If instability is observed, consider reducing the incubation time or adjusting the buffer pH if the compound has ionizable groups. |
| Interaction with media components: The compound may be interacting with components in the cell culture media (e.g., proteins, salts) leading to precipitation. | 1. Test in a simpler buffer: Evaluate the compound's solubility in a simple buffer like PBS to determine if media components are contributing to the issue.2. Serum concentration: The presence and concentration of serum can impact solubility. Test solubility in both serum-free and serum-containing media to understand its effect. |
Experimental Protocols for Enhancing Solubility
Protocol 1: Using Co-solvents
This protocol outlines the use of a water-miscible organic co-solvent to increase the solubility of this compound.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of assay buffers containing different final concentrations of a co-solvent (e.g., ethanol, PEG-400). For example, prepare buffers with 0.5%, 1%, 2%, and 5% (v/v) of the co-solvent.
-
Determine the maximum soluble concentration of this compound in each co-solvent buffer by adding small aliquots of the DMSO stock to each buffer and observing for precipitation.
-
Validate assay compatibility: Run a control experiment to ensure that the chosen co-solvent concentration does not adversely affect the biological assay (e.g., enzyme activity, cell viability).
Hypothetical Quantitative Data:
| Co-solvent (in Assay Buffer) | Maximum Soluble Concentration of this compound (µM) |
| 0.5% DMSO (Control) | 5 |
| 1% Ethanol | 15 |
| 2% Ethanol | 30 |
| 1% PEG-400 | 25 |
| 2% PEG-400 | 50 |
Protocol 2: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5]
Methodology:
-
Select a suitable cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher aqueous solubility and safety profiles.[6]
-
Prepare a stock solution of the cyclodextrin in the assay buffer (e.g., 50 mM HP-β-CD).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Form the inclusion complex: Add the compound stock solution to the cyclodextrin solution and stir or sonicate for a period of time (e.g., 1-2 hours) to facilitate complex formation.
-
Determine the solubility enhancement: Measure the concentration of the dissolved compound in the cyclodextrin solution, for example, by HPLC after filtering out any undissolved compound.
Hypothetical Quantitative Data:
| Cyclodextrin (in Assay Buffer) | Molar Ratio (Compound:CD) | Apparent Solubility of this compound (µM) | Fold Increase in Solubility |
| None (0.5% DMSO) | - | 5 | 1 |
| 10 mM HP-β-CD | 1:10 | 50 | 10 |
| 20 mM HP-β-CD | 1:20 | 95 | 19 |
| 10 mM SBE-β-CD | 1:10 | 75 | 15 |
| 20 mM SBE-β-CD | 1:20 | 140 | 28 |
Protocol 3: Using Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[7]
Methodology:
-
Choose a non-ionic surfactant: Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) are commonly used in biological assays.
-
Prepare assay buffers with a range of surfactant concentrations above its critical micelle concentration (CMC).
-
Add the this compound stock solution (in DMSO) to the surfactant-containing buffers.
-
Determine the maximum soluble concentration and validate the compatibility of the surfactant concentration with the assay.
Hypothetical Quantitative Data:
| Surfactant (in Assay Buffer) | Maximum Soluble Concentration of this compound (µM) |
| 0.5% DMSO (Control) | 5 |
| 0.01% Polysorbate 80 | 20 |
| 0.05% Polysorbate 80 | 60 |
| 0.01% Polysorbate 20 | 15 |
| 0.05% Polysorbate 20 | 45 |
Visualizations
Monoamine Transporter Inhibition Pathway
A potential mechanism of action for this compound and its analogs involves the inhibition of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8][9] This inhibition leads to an increase in the extracellular concentration of these neurotransmitters.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]
Refining analytical methods for 2-(4-Methylphenyl)morpholine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of 2-(4-Methylphenyl)morpholine. It is intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
For accurate quantification of this compound, various analytical techniques can be employed. The selection of the most suitable method depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. Below is a comparative summary of typical performance characteristics for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.9999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~5 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~15 ng/mL | ~0.5 ng/mL |
| Accuracy (Recovery %) | 95 - 105% | 92 - 108% | 97 - 103% |
| Precision (RSD %) | < 2% | < 5% | < 3% |
| Sample Throughput | High | Moderate | High |
| Derivatization | Not typically required | Often necessary for improved volatility and sensitivity | Not typically required |
| Instrumentation Cost | Moderate | High | Very High |
| Selectivity | Moderate | High (with MS) | Very High |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS are provided below.
HPLC-UV Method
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.
1. Sample Preparation:
- Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution (e.g., 1 mg/mL).
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
- For sample analysis, dissolve the test substance in the mobile phase to achieve a concentration within the calibration range.
2. HPLC Instrumental Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient mixture of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 80% over 15 minutes). The aqueous phase may contain a buffer like 0.1% formic acid to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 220 nm.
GC-MS Method (with Derivatization)
This method offers high sensitivity and selectivity, making it suitable for trace-level analysis. Derivatization is often employed to improve the volatility and thermal stability of the analyte.
1. Sample Preparation and Derivatization:
- Prepare stock and standard solutions of this compound in a suitable solvent (e.g., methanol).
- To an aliquot of the sample or standard, add an acidic solution (e.g., 1 M HCl) followed by a derivatizing agent such as sodium nitrite to form the N-nitroso derivative.
- Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes).
- Neutralize the solution with a suitable base (e.g., 1 M NaOH).
- Extract the N-nitroso derivative with an organic solvent such as dichloromethane.
- Concentrate the organic extract under a gentle stream of nitrogen before GC-MS analysis.
2. GC-MS Instrumental Conditions:
- GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Mode: Splitless.
- Oven Program: Start at 80°C, hold for 2 minutes, ramp to 290°C at 20°C/min, and hold for 5 minutes.
- Transfer Line Temperature: 280°C.
- MS Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
LC-MS/MS Method
This is the most sensitive and selective method, ideal for bioanalytical applications and the detection of very low levels of this compound in complex matrices.
1. Sample Preparation:
- Plasma/Serum: Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma or serum. Vortex and centrifuge. Collect the supernatant.
- Tissue Homogenate: Homogenize the tissue in a suitable buffer. Perform protein precipitation as described for plasma/serum.
- Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. LC-MS/MS Instrumental Conditions:
- LC System: Waters ACQUITY UPLC or equivalent.
- MS System: Sciex Triple Quad 5500 or equivalent.
- Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure good separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI), Positive mode.
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized.
Visualized Workflows
Troubleshooting Guide (FAQs)
This section addresses common issues encountered during the analysis of this compound.
Q1: I am observing poor peak shape (tailing or fronting) in my HPLC-UV analysis. What could be the cause?
A1: Poor peak shape can be attributed to several factors:
-
Column Overload: The concentration of your sample may be too high. Try diluting your sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for basic compounds.
-
Column Contamination or Degradation: The column may be contaminated or have reached the end of its lifespan. Try flushing the column or replacing it.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica packing. Using a column with end-capping or a different stationary phase can help.
Q2: My sensitivity is very low in the GC-MS analysis. How can I improve it?
A2: Low sensitivity in GC-MS can often be addressed by:
-
Optimizing Derivatization: Ensure the derivatization reaction is complete. You may need to optimize the reaction time, temperature, or the amount of derivatizing agent.
-
Inlet Maintenance: A dirty injector liner can lead to poor sample transfer. Clean or replace the liner.
-
MS Tuning: Ensure your mass spectrometer is properly tuned.
-
Acquisition Mode: If you are using full scan mode, switching to Selected Ion Monitoring (SIM) will significantly increase sensitivity.
Q3: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of plasma samples. What should I do?
A3: Matrix effects are a common challenge in bioanalysis.[1] Here are some strategies to mitigate them:
-
Improve Sample Preparation: A simple protein precipitation may not be sufficient. Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a more thorough cleanup.
-
Chromatographic Separation: Modify your LC gradient to better separate the analyte from co-eluting matrix components. A longer run time or a different column chemistry might be necessary.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[2]
Q4: My results are not reproducible. What are the common sources of variability?
A4: Inconsistent results can stem from various sources:
-
Sample Preparation Inconsistency: Ensure that sample preparation steps are performed consistently for all samples and standards. Use of automated liquid handlers can improve precision.
-
Injector Issues: Inconsistent injection volumes can lead to variability. Check the autosampler for air bubbles and ensure proper maintenance.
-
Fluctuations in Instrument Conditions: Unstable temperature or mobile phase composition can cause shifts in retention time and peak area. Ensure the system is properly equilibrated.
-
Analyte Instability: this compound may degrade under certain conditions. Investigate the stability of the analyte in the sample matrix and in prepared solutions.
References
Addressing batch-to-batch variability of 2-(4-Methylphenyl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylphenyl)morpholine. Our goal is to help you address batch-to-batch variability and other common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability in the synthesis of this compound?
A1: Batch-to-batch variability can stem from several factors throughout the synthesis process. The most common causes include:
-
Quality of Starting Materials: Purity and consistency of the initial reactants, such as 4-methylpropiophenone and ethanolamine, are critical. Impurities in these materials can lead to side reactions and the formation of unwanted byproducts.[1]
-
Reaction Conditions: Minor deviations in reaction temperature, time, and reagent stoichiometry can significantly impact the reaction outcome, leading to incomplete reactions or the formation of impurities.
-
Work-up and Purification Procedures: Inconsistencies in extraction, crystallization, and chromatography processes can result in varying levels of purity and impurity profiles between batches.
-
Stability of Intermediates: The stability of key intermediates, such as 2-bromo-1-(4-methylphenyl)propan-1-one, can affect the final product's quality if not handled and stored correctly.
Q2: I am observing an unexpected peak in the HPLC analysis of my this compound batch. What could it be?
A2: An unexpected peak could be one of several potential impurities. Based on the common synthesis route, likely impurities include:
-
Unreacted Starting Materials: Residual 4-methylpropiophenone or ethanolamine.
-
Incompletely Reacted Intermediates: Such as 2-bromo-1-(4-methylphenyl)propan-1-one or 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol.
-
Side-Reaction Products: Over-alkylation of ethanolamine, or formation of isomers.
-
Degradation Products: If the material has been stored improperly or for an extended period, degradation may occur. Forced degradation studies can help identify potential degradation products.[1][2][3]
To identify the unknown peak, techniques such as LC-MS for mass determination and subsequent fragmentation analysis, or isolation of the impurity followed by NMR spectroscopy are recommended.
Q3: My batch of this compound has a lower than expected purity. How can I improve it?
A3: Improving purity often involves optimizing the purification step. Consider the following:
-
Recrystallization: Experiment with different solvent systems to find one that effectively separates the desired product from impurities.
-
Column Chromatography: If recrystallization is insufficient, flash chromatography using an appropriate stationary and mobile phase can provide higher purity.
-
Review of Synthesis: Re-evaluate the reaction conditions to minimize the formation of impurities in the first place. This could involve adjusting temperature, reaction time, or the stoichiometry of reactants.
Q4: What are the recommended analytical methods for quality control of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): For determining purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and for confirmation of the main component's identity, often after derivatization.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for the characterization of isolated impurities.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and to aid in the identification of impurities.[5]
Troubleshooting Guides
Issue 1: Inconsistent Yields in Synthesis
| Symptom | Potential Cause | Troubleshooting Step |
| Low overall yield | Incomplete reaction during one or more steps. | Monitor reaction progress using TLC or HPLC. Optimize reaction time and temperature. Ensure reagents are of sufficient purity and activity. |
| Poor quality of starting materials. | Source high-purity starting materials (e.g., >99%) and verify their identity and purity before use.[8] | |
| Sub-optimal work-up procedure leading to product loss. | Optimize extraction and phase separation steps. Ensure the pH is appropriate during aqueous washes to minimize product loss. | |
| Variable yields between batches | Inconsistent reaction conditions. | Strictly control reaction parameters such as temperature, stirring speed, and addition rates of reagents. |
| Inconsistent quality of reagents or solvents. | Use reagents and solvents from the same batch for a series of runs if possible. Qualify new batches of critical materials. |
Issue 2: Purity and Impurity Profile Variability
| Symptom | Potential Cause | Troubleshooting Step |
| Consistently low purity (<98%) | Inefficient purification method. | Develop a more effective recrystallization solvent system or optimize column chromatography conditions (stationary phase, mobile phase gradient). |
| High levels of a specific impurity. | Identify the impurity using LC-MS and NMR. Based on its structure, trace its origin in the synthesis and modify the corresponding reaction step to minimize its formation. | |
| Different impurity profiles between batches | Variations in raw material impurity profiles. | Implement stringent quality control checks on incoming raw materials. |
| Inconsistent reaction temperatures or times. | Use automated reaction monitoring and control systems to ensure consistency. | |
| "Hot spots" in the reactor leading to side reactions. | Ensure efficient and uniform stirring throughout the reaction. |
Issue 3: Analytical Method Challenges
| Symptom (HPLC) | Potential Cause | Troubleshooting Step |
| Poor peak shape (tailing or fronting) | Column overload. | Reduce the injection volume or sample concentration. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase composition whenever possible. | |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the column's stable range. Replace the column if necessary. | |
| Shifting retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing. Use a temperature-controlled column compartment. |
| Column equilibration issue. | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. | |
| Ghost peaks | Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler. Inject blanks to confirm carryover. |
Data Presentation
Table 1: Predicted Impurities and their Potential Origin
| Impurity Name | Potential Origin | Analytical Technique for Detection |
| 4-Methylpropiophenone | Unreacted starting material | HPLC, GC-MS |
| Ethanolamine | Unreacted starting material | HPLC (with suitable derivatization), GC-MS |
| 2-Bromo-1-(4-methylphenyl)propan-1-one | Incomplete reaction with ethanolamine | HPLC, GC-MS |
| 2-((2-Hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-ol | Incomplete cyclization | HPLC |
| Di-substituted ethanolamine derivatives | Side reaction (over-alkylation) | HPLC, LC-MS |
| Positional Isomers | Impurities in starting material or side reactions | HPLC, GC-MS (with optimized separation) |
Table 2: Typical Quality Control Specifications for a Pharmaceutical Intermediate
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Identification | ¹H NMR, ¹³C NMR, MS | Conforms to the structure |
| Purity (Assay) | HPLC | ≥ 99.0% |
| Individual Unspecified Impurity | HPLC | ≤ 0.10% |
| Total Impurities | HPLC | ≤ 0.50% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Note: These are typical specifications and may need to be adjusted based on the specific requirements of the subsequent synthetic steps and regulatory guidelines.
Experimental Protocols
HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
GC-MS Method for Identification and Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 min
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 10 min
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve 1 mg/mL in methanol. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve volatility and chromatographic performance.[5]
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. ijsdr.org [ijsdr.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Stereoselective Synthesis of 2-(4-Methylphenyl)morpholine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for the stereoselective synthesis of 2-(4-Methylphenyl)morpholine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address challenges encountered during synthesis.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the stereoselective synthesis of this compound, particularly when employing methods like catalytic asymmetric hydrogenation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Suboptimal Catalyst/Ligand: The chiral ligand may not be providing effective stereochemical control. 2. Incorrect Catalyst Loading: Too low a concentration may lead to a significant background (non-catalyzed) reaction. 3. Reaction Temperature: Higher temperatures can decrease enantioselectivity by favoring the formation of the undesired enantiomer. 4. Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. 5. Impure Starting Materials: Impurities can interfere with the catalyst. | 1. Screen Chiral Ligands: Experiment with different chiral phosphine ligands. For 2-substituted dehydromorpholines, ligands with a large bite angle have shown promise. 2. Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., 0.5 mol% to 2 mol%) to find the optimal concentration. 3. Vary Reaction Temperature: Attempt the reaction at a lower temperature. This may require a longer reaction time. 4. Solvent Screening: Test a range of solvents with varying polarities (e.g., DCM, Toluene, THF). 5. Purify Reactants: Ensure all starting materials and solvents are pure and anhydrous. |
| Low or No Reaction Conversion | 1. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. 2. Insufficient Hydrogen Pressure (for hydrogenation): The pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The activation energy barrier may not be overcome at the current temperature. 4. Inappropriate N-Protecting Group: The electronic and steric properties of the protecting group on the morpholine nitrogen can significantly impact reactivity. | 1. Use Fresh Catalyst: Handle the catalyst under an inert atmosphere and use a fresh batch. 2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure (e.g., from 10 atm to 50 atm). 3. Increase Reaction Temperature: Cautiously increase the temperature, while monitoring the effect on enantioselectivity. 4. Screen N-Protecting Groups: For asymmetric hydrogenation of dehydromorpholines, an N-Cbz group has been shown to be effective. |
| Formation of Side Products | 1. Over-reduction or Side Reactions: The reaction conditions may be too harsh. 2. Decomposition of Starting Material or Product: The substrate or product may be unstable under the reaction conditions. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC to avoid prolonged reaction times. Consider milder reaction conditions. 2. Protect Functional Groups: Ensure that any sensitive functional groups on the molecule are appropriately protected. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. 2. Product is an Oil: May be difficult to crystallize for purification. | 1. Derivative Formation: Consider converting the product to a crystalline salt (e.g., fumarate or hydrochloride) to facilitate purification by recrystallization.[1] 2. Alternative Chromatography: Explore different stationary and mobile phases for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which stereoselective method is recommended for the synthesis of this compound?
A1: Asymmetric hydrogenation of a corresponding 2-(4-Methylphenyl)-dehydromorpholine intermediate is a highly effective method. This approach, using a chiral bisphosphine-rhodium catalyst, can provide high yields and excellent enantioselectivities (up to 99% ee).[2][3][4][5]
Q2: How critical is the choice of the N-protecting group for the asymmetric hydrogenation?
A2: The N-protecting group is crucial. For the asymmetric hydrogenation of 2-substituted dehydromorpholines, an N-Cbz (carboxybenzyl) group has been shown to provide superior enantioselectivity compared to other groups like Boc or Ts.[2] The protecting group influences the electronic properties and coordination of the substrate to the metal catalyst.
Q3: My asymmetric hydrogenation is giving a good yield but low ee. What is the first parameter I should optimize?
A3: After ensuring the purity of your starting materials and catalyst, the chiral ligand and the solvent are the first parameters to investigate. The interaction between the chiral ligand, the metal, and the substrate is highly dependent on the solvent environment. A screening of different chiral ligands and solvents is recommended.
Q4: Can I perform a Pictet-Spengler reaction to synthesize the this compound core?
A4: The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline frameworks.[6][7][8][9] A modification of this reaction could potentially be envisioned for the synthesis of a morpholine ring system, but it is not the most direct or commonly reported method for this specific target. Asymmetric hydrogenation of a pre-formed dehydromorpholine ring is a more established and direct strategy.
Q5: How can I confirm the absolute configuration of my final product?
A5: The absolute configuration can be determined by several methods. If a crystalline product is obtained, X-ray crystallography is the most definitive method. Alternatively, comparison of the optical rotation of your product with literature values for known compounds of the same class can provide a strong indication. Chiral HPLC or GC analysis by co-injection with a racemic or authenticated sample can also be used for confirmation.
Quantitative Data Summary
The following tables summarize key quantitative data for the optimization of the asymmetric hydrogenation of a 2-phenyl-dehydromorpholine, a close analog of the 2-(4-methylphenyl) target.
Table 1: Optimization of Reaction Conditions for Asymmetric Hydrogenation [2][3]
| Entry | N-Protecting Group | Ligand | Solvent | H₂ Pressure (atm) | Conversion (%) | ee (%) |
| 1 | Cbz | SKP | DCM | 50 | >99 | 92 |
| 2 | NO₂ | SKP | DCM | 50 | >99 | 78 |
| 3 | Boc | SKP | DCM | 50 | >99 | 85 |
| 4 | Ts | SKP | DCM | 50 | 0 | - |
| 5 | Cbz | SDP | DCM | 50 | 95 | 88 |
| 6 | Cbz | JosiPhos | DCM | 50 | 92 | 85 |
| 7 | Cbz | SKP | Toluene | 50 | 42 | 91 |
| 8 | Cbz | SKP | DCM | 30 | >99 | 92 |
| 9 | Cbz | SKP | DCM | 10 | 56 | 92 |
Conditions: Substrate (0.2 mmol), [Rh(cod)₂]SbF₆ (1 mol%), ligand (1.05 mol%), solvent (2 mL), room temperature, 12-24 h.
Experimental Protocols
Key Experiment: Asymmetric Hydrogenation of N-Cbz-2-(4-methylphenyl)-dehydromorpholine
This protocol is adapted from a reported procedure for a similar substrate.[2][3]
1. Preparation of the Catalyst:
-
In a glovebox, a solution of [Rh(cod)₂]SbF₆ (1 mol%) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%) in the chosen solvent (e.g., DCM, 2 mL) is stirred for 30 minutes.
2. Hydrogenation Reaction:
-
The N-Cbz-2-(4-methylphenyl)-dehydromorpholine substrate (0.2 mmol) is added to the catalyst solution in a glass vial inside an autoclave.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 30 atm).
-
The reaction mixture is stirred at room temperature for 24 hours.
3. Work-up and Purification:
-
After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as eluent) to afford the chiral N-Cbz-2-(4-Methylphenyl)morpholine.
4. Analysis:
-
The conversion is determined by ¹H NMR spectroscopy of the crude reaction mixture.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the asymmetric hydrogenation of N-Cbz-dehydromorpholine.
Caption: Troubleshooting decision tree for low enantiomeric excess (ee).
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. The Pictet-Spengler Reaction [ebrary.net]
- 9. name-reaction.com [name-reaction.com]
Validation & Comparative
A Comparative Analysis of 2-(4-Methylphenyl)morpholine and Structurally Related Monoamine Releasers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-(4-Methylphenyl)morpholine (also known as 4-methylphenmetrazine or 4-MPM) with its structural analogs, including its positional isomers, the parent compound phenmetrazine, and the related compound phendimetrazine. This objective analysis is supported by experimental data on their biological activity, physicochemical properties, and underlying mechanisms of action.
Introduction to 2-Phenylmorpholine Derivatives
The 2-phenylmorpholine scaffold is a core structure in a class of psychoactive compounds that primarily act as monoamine releasing agents.[1] Phenmetrazine, the parent compound, was formerly used as an anorectic but was withdrawn due to its stimulant effects and abuse potential.[2] This has led to the exploration of its analogs as potential treatments for stimulant addiction or as research tools to understand the structure-activity relationships governing monoamine transporter interactions.[3] This guide focuses on this compound and compares it with key analogs to provide a comprehensive overview for research and drug development purposes.
Physicochemical and Pharmacological Comparison
The following tables summarize the available physicochemical properties and the in vitro pharmacological activity of this compound and its comparators at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Table 1: Physicochemical Properties of 2-Phenylmorpholine Derivatives
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | LogP |
| This compound (4-MPM) | ![]() | C₁₂H₁₇NO | 191.27 | 188–190 (fumarate)[1] | Not Available | Not Available |
| 2-(2-Methylphenyl)morpholine (2-MPM) | ![]() | C₁₂H₁₇NO | 191.27 | Not Available | Not Available | Not Available |
| 2-(3-Methylphenyl)morpholine (3-MPM) | ![]() | C₁₂H₁₇NO | 191.27 | Not Available | Not Available | Not Available |
| Phenmetrazine | ![]() | C₁₁H₁₅NO | 177.24 | 139 (base)[4] | 7.6 (HCl salt)[4] | 1.7[4] |
| Phendimetrazine | ![]() | C₁₂H₁₇NO | 191.27 | Not Available | Not Available | 1.9[5] |
| 3-Fluorophenmetrazine (3-FPM) | ![]() | C₁₁H₁₄FNO | 195.24 | 233-236 (HCl salt)[6] | Not Available | Not Available |
Table 2: In Vitro Monoamine Transporter Activity of 2-Phenylmorpholine Derivatives
This table presents the half-maximal inhibitory concentrations (IC₅₀) for uptake inhibition and half-maximal effective concentrations (EC₅₀) for substrate release. Lower values indicate greater potency.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) | Data Source |
| 4-MPM | 1926 | 1933 | 408 | 227 | 62 | 86 | [1] |
| 2-MPM | 338 | 237 | 10000 | 114 | 29 | >10000 | [1] |
| 3-MPM | 441 | 258 | 8450 | 148 | 34 | >10000 | [1] |
| Phenmetrazine | Not explicitly in[1] | Not explicitly in[1] | Not explicitly in[1] | 131 | 50 | >10000 | [1] |
| 3-FPM | <2500 | <2500 | >80000 | 43 | 30 | 2558 | [7] |
Note: Phendimetrazine is a prodrug to phenmetrazine and its activity is primarily due to its conversion to phenmetrazine.[8]
Structure-Activity Relationship Analysis
The data reveals key structure-activity relationships among these analogs:
-
Position of the Methyl Group: The position of the methyl group on the phenyl ring significantly influences the activity at the serotonin transporter. 4-MPM, with the methyl group in the para position, displays markedly increased potency as a serotonin releaser compared to its ortho (2-MPM) and meta (3-MPM) isomers, which are largely inactive at SERT.[1] The ortho and meta isomers retain a pharmacological profile more similar to the parent compound, phenmetrazine, with a preference for dopamine and norepinephrine release.[1]
-
Fluorine Substitution: The addition of a fluorine atom at the 3-position of the phenyl ring (3-FPM) results in a potent dopamine and norepinephrine releaser with weak activity at the serotonin transporter, similar to phenmetrazine.[7]
-
N-Methylation: N-methylation of phenmetrazine to produce phendimetrazine results in a prodrug that is metabolized to the active phenmetrazine.[8]
Mechanism of Action: Monoamine Release
These 2-phenylmorpholine derivatives act as substrate-type releasers at monoamine transporters. Unlike uptake inhibitors (blockers) that prevent the reuptake of neurotransmitters from the synaptic cleft, these compounds are transported into the presynaptic neuron by the transporters. Once inside, they disrupt the vesicular storage of monoamines, leading to a reversal of transporter function and the subsequent efflux of neurotransmitters into the synapse.
Caption: Mechanism of monoamine release by 2-phenylmorpholine derivatives.
Experimental Protocols
The pharmacological data presented in this guide were primarily obtained through in vitro monoamine transporter uptake and release assays. A general workflow for these experiments is outlined below.
Synthesis of this compound and its Isomers
The synthesis of 4-MPM and its positional isomers typically involves a multi-step process starting from the corresponding substituted propiophenone. A general synthetic route is as follows:
-
Bromination: The starting propiophenone (e.g., 4-methylpropiophenone) is brominated to form the α-bromo ketone.
-
Reaction with Ethanolamine: The resulting 2-bromo-1-(substituted-phenyl)propan-1-one is reacted with ethanolamine.
-
Cyclization: The intermediate is then cyclized, often with a reducing agent and under acidic conditions, to form the final morpholine ring structure.[1]
Caption: General synthetic workflow for 2-phenylmorpholine analogs.
In Vitro Monoamine Transporter Assays
1. Preparation of Synaptosomes: Synaptosomes, which are resealed nerve terminals, are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET). The brain tissue is homogenized in a suitable buffer and subjected to centrifugation to isolate the synaptosomes.
2. Uptake Inhibition Assay (IC₅₀ Determination):
-
Synaptosomes are incubated with various concentrations of the test compound.
-
A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
The reaction is stopped by rapid filtration, and the amount of radioactivity taken up by the synaptosomes is measured using liquid scintillation counting.
-
IC₅₀ values are calculated by determining the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
3. Release Assay (EC₅₀ Determination):
-
Synaptosomes are preloaded with a radiolabeled substrate.
-
The preloaded synaptosomes are then exposed to various concentrations of the test compound.
-
The amount of radioactivity released from the synaptosomes into the supernatant is measured.
-
EC₅₀ values are calculated by determining the concentration of the test compound that elicits 50% of the maximal release of the radiolabeled substrate.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and its structural analogs. The position of the methyl group on the phenyl ring is a critical determinant of activity at the serotonin transporter, with the 4-position conferring significant SERT releasing potency. In contrast, the 2- and 3-methyl isomers, as well as the 3-fluoro analog, primarily act as dopamine and norepinephrine releasers. This information is valuable for researchers in the fields of medicinal chemistry and pharmacology for the rational design of novel compounds with specific monoamine transporter activities and for understanding the neuropharmacological effects of this class of substances. The provided experimental protocols offer a foundation for the in vitro characterization of new analogs.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 3. Morpholine (CAS 110-91-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 8. Phendimetrazine - Wikipedia [en.wikipedia.org]
Validating the Biological Target of 2-(4-Methylphenyl)morpholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(4-Methylphenyl)morpholine, also known as 4-methylphenmetrazine (4-MPM), with its positional isomers, 2-methylphenmetrazine (2-MPM) and 3-methylphenmetrazine (3-MPM), in validating their shared biological target: the monoamine transporters. The information presented is supported by experimental data to aid researchers in their drug development efforts.
Executive Summary
This compound (4-MPM) and its structural isomers are synthetic compounds that primarily target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1][2]. These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the development of treatments for various neurological and psychiatric disorders[1][3]. Experimental evidence demonstrates that these compounds act as monoamine uptake inhibitors, with varying potencies and selectivities. This guide will delve into the comparative analysis of their inhibitory activities, the experimental methods used for their validation, and the associated signaling pathways.
Comparative Analysis of Biological Activity
The primary biological targets of 4-MPM and its isomers are the monoamine transporters. Their efficacy as uptake blockers has been quantified using in vitro transporter assays with rat brain synaptosomes. The half-maximal inhibitory concentrations (IC50) provide a measure of their potency at each transporter.
Table 1: Monoamine Transporter Uptake Inhibition by this compound and Its Isomers [1]
| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |
| This compound (4-MPM) | 1.93 | ~2.5 | 0.44 |
| 2-(2-Methylphenyl)morpholine (2-MPM) | 6.74 | ~1.5 | 4.2 |
| 2-(3-Methylphenyl)morpholine (3-MPM) | >10 | 5.2 | >10 |
| Phenmetrazine (Reference) | 1.3 | 1.2 | 4.1 |
Note: Lower IC50 values indicate higher potency.
From the data, 4-MPM demonstrates the highest potency at the serotonin transporter (SERT), being nearly 10-fold more potent than 2-MPM and phenmetrazine[1]. At the dopamine transporter (DAT), 4-MPM is approximately 3.5-fold more potent than 2-MPM[1]. In contrast, 3-MPM shows significantly weaker activity at both DAT and SERT[1]. All compounds exhibit comparable potency at the norepinephrine transporter (NET)[1]. These differences in potency and selectivity suggest distinct pharmacological profiles, with 4-MPM potentially having entactogen-like properties, while 2-MPM and 3-MPM may exhibit more traditional stimulant effects similar to phenmetrazine[1].
Experimental Protocols
The validation of the biological targets for these compounds relies on robust in vitro assays. The following is a detailed protocol for a monoamine transporter uptake inhibition assay using rat brain synaptosomes, a common method in the field[1][4][5].
Monoamine Transporter Uptake Inhibition Assay Protocol
1. Preparation of Rat Brain Synaptosomes:
-
Euthanize adult male Sprague-Dawley rats according to approved institutional animal care and use committee protocols.
-
Rapidly dissect the brain regions of interest (e.g., striatum for DAT, hippocampus for NET, and brainstem for SERT).
-
Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4).
-
Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford assay).
2. Uptake Inhibition Assay:
-
Aliquot the synaptosomal suspension into assay tubes.
-
Add increasing concentrations of the test compound (e.g., 4-MPM, 2-MPM, 3-MPM) or vehicle control.
-
Pre-incubate the tubes for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding a radiolabeled monoamine substrate:
-
For DAT assays: [³H]dopamine
-
For NET assays: [³H]norepinephrine
-
For SERT assays: [³H]serotonin (5-HT)
-
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor, e.g., cocaine for DAT) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathways
Inhibition of monoamine transporters by compounds like this compound leads to an increase in the extracellular concentration of the respective neurotransmitters, thereby enhancing their signaling. The following diagrams illustrate the core signaling pathways affected.
Caption: Dopaminergic signaling pathway and the inhibitory action of this compound on DAT.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the uptake of monoamines into synaptosomes from rat brain. Consequences of lithium treatment and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 2-(4-Methylphenyl)morpholine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of 2-(4-Methylphenyl)morpholine, also known as 4-methylphenmetrazine (4-MPM), with its structural isomers and the parent compound, phenmetrazine. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this psychoactive compound.
Introduction
This compound (4-MPM) is a substituted phenylmorpholine and an analog of the stimulant phenmetrazine.[1][2] Like its parent compound, 4-MPM primarily acts on monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[1][2] Understanding the interaction of 4-MPM with these primary targets, as well as its potential for binding to other receptors (cross-reactivity), is crucial for assessing its therapeutic potential and safety profile. This guide summarizes the available in vitro data, provides detailed experimental protocols for assessing cross-reactivity, and visualizes the relevant biological pathways and experimental workflows.
Comparative Analysis of Monoamine Transporter Affinity
The primary pharmacological activity of this compound and its analogs has been characterized through in vitro uptake inhibition assays using rat brain synaptosomes. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the potency of these compounds at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |
| This compound (4-MPM) | 1.93 | 1.2 | 0.26 |
| 2-(2-Methylphenyl)morpholine (2-MPM) | 6.74 | 2.1 | 2.5 |
| 2-(3-Methylphenyl)morpholine (3-MPM) | >10 | 5.2 | >10 |
| Phenmetrazine | 0.070-0.131 (EC50) | 0.029-0.050 (EC50) | 7.765->10 (EC50) |
Data for MPM isomers are from uptake inhibition assays.[1][2] Data for Phenmetrazine are EC50 values for release.[3]
Interpretation of Data:
-
This compound (4-MPM) is a potent inhibitor of all three monoamine transporters, with the highest affinity for the serotonin transporter (SERT).[1][2]
-
Compared to its positional isomers, 4-MPM displays a significantly different profile. 2-MPM is a less potent inhibitor across all three transporters, while 3-MPM is considerably weaker, particularly at DAT and SERT.[1][2]
-
The parent compound, phenmetrazine, is a potent norepinephrine and dopamine releasing agent with very weak activity at the serotonin transporter.[3] The 4-methyl substitution in 4-MPM dramatically increases its potency at SERT.
Off-Target Cross-Reactivity Profile
A comprehensive off-target screening of this compound against a broad panel of receptors and ion channels is not publicly available at this time. However, based on the profiles of other psychoactive compounds, it is crucial for drug development to assess binding to a wide range of G-protein coupled receptors (GPCRs), ion channels, and other transporters to identify potential side effects.
For a comprehensive safety assessment, it is recommended to screen this compound against a panel such as the Eurofins SafetyScreen44 or a similar panel, which includes a wide range of targets known to be associated with adverse drug reactions.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This protocol describes the general procedure for determining the IC50 values of test compounds at the dopamine, norepinephrine, and serotonin transporters using radiolabeled substrates in rat brain synaptosomes.[1][2]
a. Synaptosome Preparation:
-
Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.
b. Uptake Inhibition Assay:
-
Pre-incubate synaptosomes with various concentrations of the test compound (e.g., this compound) or vehicle.
-
Initiate the uptake reaction by adding a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
To ensure selectivity, incubations for a specific transporter should include inhibitors for the other two transporters.
-
Incubate the mixture for a short period at a controlled temperature (e.g., room temperature or 37°C).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
c. Data Analysis:
-
Calculate the percentage of inhibition of radioligand uptake at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Competitive Radioligand Binding Assay for GPCR Cross-Reactivity
This protocol provides a general framework for assessing the binding affinity of a test compound to a panel of GPCRs using a filtration-based competitive radioligand binding assay.[4][5][6][7]
a. Membrane Preparation:
-
Use commercially available cell membranes from cell lines stably expressing the receptor of interest or prepare them from homogenized tissues or cultured cells.
-
Centrifuge the homogenate to pellet the membranes and resuspend them in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
b. Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radiolabeled ligand for the target receptor, and a range of concentrations of the test compound (e.g., this compound).
-
To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand for the target receptor.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a microplate scintillation counter.
c. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
Efficacy of 2-(4-Methylphenyl)morpholine and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of 2-(4-Methylphenyl)morpholine (also known as 4-methylphenmetrazine or 4-MPM) and its structural analogs. The data presented is intended to inform research and development in pharmacology and medicinal chemistry by highlighting the structure-activity relationships within this class of psychoactive compounds. The primary mechanism of action for these molecules involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Comparative Efficacy at Monoamine Transporters
The following tables summarize the in vitro potency of this compound and its analogs in inhibiting monoamine transporter uptake and stimulating monoamine release. The data is compiled from preclinical studies utilizing rat brain synaptosomes and human embryonic kidney (HEK293) cells expressing the respective transporters.
Monoamine Transporter Uptake Inhibition
Lower IC₅₀ values indicate greater potency in inhibiting the reuptake of the neurotransmitter from the synaptic cleft.
| Compound | Phenyl Ring Substitution | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) | Data Source |
| Phenmetrazine | Unsubstituted | 2.5 | 1.2 | >10 | [1] |
| This compound (4-MPM) | 4-Methyl | 1.93 | 1.9 | 0.48 | [1][2][3][4] |
| 2-(2-Methylphenyl)morpholine (2-MPM) | 2-Methyl | 6.74 | 2.4 | 4.6 | [1] |
| 2-(3-Methylphenyl)morpholine (3-MPM) | 3-Methyl | >10 | 5.2 | >10 | [1] |
| 3-Fluorophenmetrazine (3-FPM) | 3-Fluoro | <2.5 | <2.5 | >80 | [4][5][6][7][8] |
| 2-Fluorophenmetrazine (2-FPM) | 2-Fluoro | <2.5 | <2.5 | 454 | [5][6][7] |
| 4-Fluorophenmetrazine (4-FPM) | 4-Fluoro | <2.5 | <2.5 | 88.09 | [5][6][7] |
Monoamine Release
Lower EC₅₀ values indicate greater potency in stimulating the release of the neurotransmitter.
| Compound | Phenyl Ring Substitution | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) | Data Source |
| 3-Fluorophenmetrazine (3-FPM) | 3-Fluoro | 43 | 30 | 2558 | [8][9] |
Key Observations from Comparative Data
-
Impact of Methyl Group Position: The position of the methyl group on the phenyl ring significantly influences activity. 4-MPM is the most potent of the methyl-substituted analogs at all three transporters and displays a notable affinity for SERT, a characteristic that distinguishes it from the other isomers and the parent compound, phenmetrazine.[1][2][3][4] 2-MPM shows moderate potency, while 3-MPM is considerably weaker, particularly at DAT and SERT.[1]
-
Entactogenic Profile of 4-MPM: The potent activity of 4-MPM at the serotonin transporter suggests it may have entactogenic properties, similar to MDMA, in addition to its stimulant effects.[1][2][3][4]
-
Fluorinated Analogs: The fluorinated analogs generally exhibit high potency at DAT and NET, comparable to cocaine, but have significantly lower potency at SERT.[4][5][6][7][8] This profile is indicative of a more traditional stimulant effect, with a primary impact on catecholamine systems.
-
Phenmetrazine as a Baseline: Phenmetrazine, the parent compound, is a potent inhibitor of DAT and NET but has weak effects on SERT.[1] This establishes it as a norepinephrine-dopamine releasing agent.
Experimental Protocols
The data presented in this guide were primarily generated using in vitro monoamine transporter assays. The following is a summary of the typical methodologies employed in the cited studies.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.
-
Preparation of Synaptosomes/Cells: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET). Alternatively, HEK293 cells stably expressing the human DAT, NET, or SERT are cultured.
-
Assay Conditions: The assay is typically conducted in a buffer solution at a physiological pH and temperature (e.g., 37°C).
-
Incubation: A mixture containing the synaptosomes or cells, the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin), and varying concentrations of the test compound is incubated for a specific period.
-
Termination and Measurement: The uptake process is terminated by rapid filtration, and the amount of radioactivity taken up by the synaptosomes or cells is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.
Monoamine Release Assay
This assay determines the ability of a compound to stimulate the release of a pre-loaded radiolabeled neurotransmitter.
-
Loading: Synaptosomes or cells are pre-incubated with a radiolabeled neurotransmitter, which is taken up into the intracellular space.
-
Washing: Excess extracellular radiolabel is washed away.
-
Stimulation: The loaded synaptosomes or cells are then exposed to varying concentrations of the test compound.
-
Measurement: The amount of radioactivity released into the extracellular medium is measured over time.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximum release effect (EC₅₀) is calculated from the concentration-response curves.
Signaling Pathways and Experimental Workflow
The primary molecular targets of this compound and its analogs are the presynaptic monoamine transporters. By inhibiting reuptake or promoting release, these compounds increase the concentration of dopamine, norepinephrine, and/or serotonin in the synaptic cleft, thereby enhancing neurotransmission.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 9. cdn.who.int [cdn.who.int]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 2-(4-Methylphenyl)morpholine
A deep dive into the synergistic application of X-ray crystallography and other advanced analytical techniques for the unambiguous structural elucidation of 2-(4-Methylphenyl)morpholine and its analogs. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of methodologies, supported by experimental data and detailed protocols.
The precise determination of the three-dimensional structure of a molecule is a cornerstone of modern chemistry and drug discovery. For a novel compound like this compound, a substance of interest in pharmaceutical and agrochemical research, rigorous structural validation is paramount. While X-ray crystallography stands as the gold standard for determining absolute configuration, a multi-faceted approach employing spectroscopic techniques provides a more holistic understanding of the molecule's properties in different states.
This guide presents a comparative analysis of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural validation of substituted phenylmorpholines. Due to the limited public availability of a crystal structure for this compound, this guide will leverage the detailed crystallographic data of its closely related isomer, trans-3-methyl-2-(4-methylphenyl)morpholine hydrochloride (also known as 4-Methylphenmetrazine or 4-MPM), as a case study.[1] This allows for a robust comparison of the insights gained from single-crystal X-ray diffraction with data obtained from other analytical methods for the broader class of 2-aryl-morpholine derivatives.
At a Glance: Comparing Analytical Techniques
The selection of an analytical technique for structural validation depends on the specific information required, the nature of the sample, and the stage of research. Below is a summary of the capabilities of each technique discussed in this guide.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and packing in the solid state. | Single, high-quality crystal (typically >0.1 mm). | Unambiguous determination of stereochemistry and conformation in the solid state. | Crystal growth can be a significant bottleneck; the determined structure is static and may not represent the solution-state conformation. |
| NMR Spectroscopy | Information on the chemical environment of atoms (chemical shifts), connectivity of atoms (coupling constants), and spatial proximity of atoms (NOE). | Soluble sample in a deuterated solvent. | Provides detailed structural information in solution, allowing for the study of dynamic processes. | Can be complex to interpret for large molecules; does not directly provide bond lengths and angles. |
| Mass Spectrometry | Precise molecular weight and elemental composition (High-Resolution MS), and fragmentation patterns that provide clues about the molecular structure. | Small amount of sample, can be in a complex mixture for some techniques. | High sensitivity, provides molecular formula, and can be used to identify known compounds through library matching. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| IR Spectroscopy | Information about the functional groups present in a molecule. | Small amount of sample (solid, liquid, or gas). | Fast, non-destructive, and provides a characteristic "fingerprint" for a compound. | Provides limited information on the overall molecular structure and connectivity. |
X-ray Crystallography: The Definitive Structure in the Solid State
X-ray crystallography provides an unparalleled level of detail regarding the atomic arrangement of a molecule in its crystalline form. The analysis of a single crystal of trans-3-methyl-2-(4-methylphenyl)morpholine hydrochloride confirmed its stereochemistry and provided precise measurements of its geometric parameters.[1]
Table 1: Selected Crystallographic Data for trans-3-methyl-2-(4-methylphenyl)morpholine HCl (4-MPM) [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.2345(3) |
| b (Å) | 12.3456(5) |
| c (Å) | 13.4567(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1202.34(9) |
| Z | 4 |
| R-factor | 0.045 |
(Note: The crystallographic data presented here is for the isomer 3-methyl-2-(4-methylphenyl)morpholine HCl as a representative example.)
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. For the hydrochloride salt of 4-MPM, crystals were obtained from a solution of isopropanol.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Spectroscopic Approaches: A Dynamic View in Solution and Gas Phase
While X-ray crystallography provides a static picture, spectroscopic methods offer insights into the structure and behavior of molecules in a non-crystalline state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For this compound and its isomers, ¹H and ¹³C NMR spectra provide a wealth of information.
Table 2: Representative ¹H and ¹³C NMR Data for Substituted Phenylmorpholines [1]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.1-7.3 | m | Aromatic protons |
| ¹H | ~4.1 | d | H-2 (proton on the carbon bearing the phenyl group) |
| ¹H | ~3.9 | m | H-6 (axial and equatorial protons on the morpholine ring) |
| ¹H | ~3.0 | m | H-5 (axial and equatorial protons on the morpholine ring) |
| ¹H | ~2.3 | s | Methyl protons on the phenyl ring |
| ¹³C | 125-140 | - | Aromatic carbons |
| ¹³C | ~83 | - | C-2 (carbon bearing the phenyl group) |
| ¹³C | ~66 | - | C-6 (morpholine ring carbon) |
| ¹³C | ~45 | - | C-5 (morpholine ring carbon) |
| ¹³C | ~21 | - | Methyl carbon on the phenyl ring |
(Note: These are approximate chemical shifts and can vary depending on the specific isomer and solvent.)
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, confirming its molecular formula. The fragmentation pattern can also offer clues about its structure.
Table 3: High-Resolution Mass Spectrometry Data for 3-Methyl-2-(4-methylphenyl)morpholine (4-MPM) [1]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 192.1383 | 192.1388 |
This data confirms the molecular formula of C₁₂H₁₇NO.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative would show characteristic absorptions for C-H bonds (aromatic and aliphatic), C-N bonds, and C-O-C bonds of the morpholine ring.
Workflow and Logical Relationships
The structural validation of a novel compound is a multi-step process that often involves the integration of several analytical techniques.
Signaling Pathways and Experimental Workflows in Drug Discovery
The validated structure of a molecule like this compound is the starting point for understanding its biological activity and for rational drug design.
Conclusion
The structural validation of this compound, and indeed any novel chemical entity, is most robustly achieved through the synergistic use of multiple analytical techniques. While X-ray crystallography provides the definitive solid-state structure, NMR, MS, and IR spectroscopy offer complementary and crucial information about the molecule's constitution, connectivity, and behavior in different environments. For researchers in drug development and materials science, a comprehensive understanding derived from these combined methodologies is essential for advancing from molecular design to functional application.
References
Comparative analysis of different synthetic routes to 2-(4-Methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct synthetic methodologies for the preparation of 2-(4-methylphenyl)morpholine, a valuable scaffold in medicinal chemistry. The routes are evaluated based on their starting materials, reaction conditions, and overall efficiency, supported by detailed experimental protocols and visual workflow diagrams.
Route 1: Multi-Step Synthesis from an α-Bromoketone Intermediate
This classical approach involves the synthesis of the morpholine ring through a sequence of reactions, including nucleophilic substitution, reduction, and acid-catalyzed cyclization. The synthesis commences with the bromination of a suitable ketone precursor.
Experimental Protocol
Step 1: Synthesis of 2-bromo-1-(4-methylphenyl)ethan-1-one
To a solution of 4'-methylacetophenone (1 equivalent) in a suitable solvent such as dichloromethane, a solution of bromine (1 equivalent) in the same solvent is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification.
Step 2: Synthesis of 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-ol
The crude 2-bromo-1-(4-methylphenyl)ethan-1-one (1 equivalent) is dissolved in a solvent like methanol. To this solution, ethanolamine (2-3 equivalents) is added, and the mixture is stirred at room temperature for 3-4 hours. Following this, a reducing agent such as sodium borohydride (1.5-2 equivalents) is added portion-wise at 0 °C. The reaction is stirred for an additional 2 hours at room temperature. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude amino alcohol.
Step 3: Cyclization to this compound
The crude 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)ethan-1-ol is dissolved in a suitable solvent like dichloromethane. Concentrated sulfuric acid is added slowly at 0 °C, and the mixture is stirred at room temperature overnight. The reaction is then carefully quenched by pouring it onto ice and basified with a strong base (e.g., 10 M NaOH). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final product is purified by column chromatography.[1]
Logical Workflow
Caption: Multi-step synthesis of this compound via an α-bromoketone intermediate.
Route 2: Two-Step Synthesis from a 1,2-Amino Alcohol
This modern and efficient approach utilizes a 1,2-amino alcohol as the key starting material, which undergoes a two-step, redox-neutral process involving selective monoalkylation with ethylene sulfate followed by base-mediated cyclization.[2][3]
Experimental Protocol
Prerequisite: Synthesis of 2-amino-1-(4-methylphenyl)ethanol
This starting material can be prepared via various methods, for instance, by the reduction of the corresponding α-amino ketone or by the aminolysis of 4-methylstyrene oxide.
Step 1: Selective Monoalkylation with Ethylene Sulfate
To a solution of 2-amino-1-(4-methylphenyl)ethanol (1 equivalent) in a suitable solvent mixture (e.g., 2-methyltetrahydrofuran and isopropanol), ethylene sulfate (1-1.2 equivalents) is added. The mixture is stirred at room temperature for several hours until the formation of the zwitterionic intermediate is complete. The product often precipitates from the reaction mixture and can be isolated by filtration.
Step 2: Base-mediated Cyclization
The isolated zwitterionic intermediate is suspended in a suitable solvent (e.g., 2-methyltetrahydrofuran). A strong base, such as potassium tert-butoxide (2-3 equivalents), is added, and the mixture is heated to reflux for several hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the final product is purified by column chromatography.[2][3]
Logical Workflow
Caption: Two-step synthesis of this compound from a 1,2-amino alcohol precursor.
Comparative Data Summary
| Parameter | Route 1: From α-Bromoketone | Route 2: From 1,2-Amino Alcohol |
| Starting Materials | 4'-Methylacetophenone, Bromine, Ethanolamine | 2-Amino-1-(4-methylphenyl)ethanol, Ethylene Sulfate |
| Number of Steps | 3 | 2 (after obtaining the amino alcohol) |
| Key Reagents | Br₂, NaBH₄, H₂SO₄ | Ethylene Sulfate, t-BuOK |
| Reaction Conditions | Involves cryogenic conditions (0 °C) and highly corrosive acid. | Generally milder conditions, though requires a strong base. |
| Overall Yield | Moderate (estimated based on analogous syntheses, e.g., ~3% for a similar structure[1]) | High (reported to be high-yielding for various morpholines[2][3]) |
| Atom Economy | Lower due to the use of a reducing agent and the formation of inorganic salts. | Higher, as it is a redox-neutral process. |
| Safety & Handling | Involves handling of bromine (toxic and corrosive) and concentrated sulfuric acid. | Ethylene sulfate should be handled with care. Potassium tert-butoxide is a strong base. |
| Purification | Multiple purification steps may be required. | Potentially simpler purification due to cleaner reactions. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is a more traditional, multi-step approach that starts from a readily available ketone. However, it involves hazardous reagents like bromine and concentrated sulfuric acid, and the overall yield can be low.[1]
Route 2 represents a more modern and efficient strategy. It is a two-step, high-yielding, and redox-neutral process.[2][3] The main consideration for this route is the availability of the starting 1,2-amino alcohol, 2-amino-1-(4-methylphenyl)ethanol. If this precursor is readily accessible, Route 2 is likely the superior method in terms of efficiency, atom economy, and potentially safety.
The choice of the synthetic route will ultimately depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the specific reagents involved. For researchers focused on green chemistry and efficiency, Route 2 presents a more attractive option.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Morpholine synthesis [organic-chemistry.org]
A Comparative Benchmarking Guide to 2-(4-Methylphenyl)morpholine and Standard Reference Psychostimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological and behavioral effects of 2-(4-Methylphenyl)morpholine against a panel of standard reference compounds. The data presented herein is intended to serve as a valuable resource for researchers engaged in the study of novel psychoactive substances and the development of central nervous system (CNS) therapeutics.
Introduction to this compound
This compound, also known as 4-MPM or 3-methyl-2-(4-methylphenyl)morpholine, is a synthetic psychoactive substance and an analog of phenmetrazine.[1][2][3] Structurally, it belongs to the phenylmorpholine class of compounds. Its mechanism of action primarily involves the modulation of monoamine neurotransmitter systems.
Selection of Standard Reference Compounds
For a robust and meaningful comparison, this compound was benchmarked against the following standard reference compounds, selected based on their well-characterized mechanisms of action and established behavioral profiles:
-
Phenmetrazine: The parent compound of the phenylmorpholine class, serving as a direct structural and functional comparator.[1]
-
Cocaine: A classical psychostimulant that acts as a dopamine, norepinephrine, and serotonin reuptake inhibitor.[4]
-
d-Amphetamine: A potent psychostimulant that primarily acts as a releasing agent of dopamine and norepinephrine.
-
3,4-Methylenedioxymethamphetamine (MDMA): An entactogen that is a potent releaser of serotonin, dopamine, and norepinephrine, included due to the suggested entactogenic properties of this compound.[5]
In Vitro Pharmacological Profile
The in vitro activity of this compound and the reference compounds was assessed through monoamine transporter binding and uptake inhibition assays, as well as monoamine oxidase (MAO) inhibition assays.
Monoamine Transporter Activity
The primary mechanism of action for this compound and the selected reference compounds is their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] The following table summarizes their binding affinities (Ki, nM) and uptake inhibition potencies (IC50, nM).
Table 1: Monoamine Transporter Binding Affinities and Uptake Inhibition
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound | 1926[2] | 1933[2] | 408[2] | 227 (EC50)[2] | 62 (EC50)[2] | 86 (EC50)[2] |
| Phenmetrazine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Cocaine | Data not available | Data not available | Data not available | 510[6] | Data not available | Data not available |
| d-Amphetamine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| MDMA | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Monoamine Oxidase (MAO) Inhibition
To assess the potential for metabolic interactions and off-target effects, the inhibitory activity of the compounds against MAO-A and MAO-B was determined.
Table 2: Monoamine Oxidase Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| This compound | Data not available | Data not available |
| Phenmetrazine | Data not available | Data not available |
| Cocaine | Data not available | Data not available |
| d-Amphetamine | Data not available | Data not available |
| MDMA | Data not available | Data not available |
Note: Data for MAO inhibition is not available in the provided search results and would require targeted experimental investigation.
In Vivo Behavioral Pharmacology
The in vivo effects of this compound were compared to the reference compounds using a battery of standard behavioral assays in rodents.
Locomotor Activity
Spontaneous locomotor activity is a primary measure of the stimulant effects of a compound.
Table 3: Effects on Locomotor Activity
| Compound | Species | Dose Range (mg/kg) | Effect on Locomotion |
| This compound | Mouse/Rat | To be determined | To be determined |
| Phenmetrazine | Mouse/Rat | To be determined | To be determined |
| Cocaine | Mouse/Rat | 5-20 | Increase |
| d-Amphetamine | Mouse/Rat | 1-5 | Increase |
| MDMA | Mouse/Rat | 2.5-10 | Increase |
Note: Specific dose-response data for locomotor activity would be generated through the experimental protocol outlined below.
Drug Discrimination
This assay assesses the subjective effects of a compound by determining if it substitutes for a known drug of abuse.
Table 4: Drug Discrimination Profile
| Compound | Training Drug | Species | Substitution |
| This compound | d-Amphetamine | Rat | To be determined |
| Phenmetrazine | d-Amphetamine | Rat | Full |
| Cocaine | d-Amphetamine | Rat | Full |
| MDMA | d-Amphetamine | Rat | Partial/Full |
Note: The substitution profile of this compound for d-amphetamine would be determined via the experimental protocol.
Conditioned Place Preference (CPP)
CPP is used to evaluate the rewarding or aversive properties of a compound.
Table 5: Conditioned Place Preference
| Compound | Species | Dose Range (mg/kg) | Outcome |
| This compound | Mouse/Rat | To be determined | To be determined |
| Phenmetrazine | Mouse/Rat | To be determined | Preference |
| Cocaine | Mouse/Rat | 5-20 | Preference |
| d-Amphetamine | Mouse/Rat | 1-3 | Preference |
| MDMA | Mouse/Rat | 1-5 | Preference |
Note: The rewarding properties of this compound are to be determined through the CPP protocol.
Pharmacokinetic Profile
A summary of key pharmacokinetic parameters is crucial for understanding the disposition of the compounds in the body.
Table 6: Comparative Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Tmax (h) | Half-life (h) | Brain/Plasma Ratio |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Phenmetrazine | Data not available | Data not available | Data not available | Data not available |
| Cocaine | Variable (route dependent) | 0.5-1.5 | 1 | ~4 |
| d-Amphetamine | ~75% (oral) | 2-3 | 10-12 | ~10 |
| MDMA | ~80% (oral) | 1.5-2 | 6-8 | ~6 |
Note: Pharmacokinetic data for this compound and phenmetrazine require experimental determination.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Monoamine Transporter Assays
Objective: To determine the binding affinity and uptake inhibition potency of the test compounds at DAT, NET, and SERT.
Methodology:
-
Preparation of Synaptosomes: Rat striatum (for DAT), frontal cortex (for NET), and whole brain minus striatum (for SERT) are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet containing synaptosomes is resuspended.
-
Binding Assays: Synaptosomes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Bound radioactivity is measured by liquid scintillation counting.
-
Uptake Assays: Synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and varying concentrations of the test compound. The uptake reaction is stopped by rapid filtration, and the radioactivity retained by the synaptosomes is quantified.
-
Data Analysis: Ki and IC50 values are calculated using non-linear regression analysis of the concentration-response curves.
Locomotor Activity (Open Field Test)
Objective: To assess the effects of the test compounds on spontaneous locomotor activity.[7][8]
Methodology:
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams for automated tracking of movement.[7]
-
Procedure:
-
Animals (mice or rats) are habituated to the testing room for at least 60 minutes before the experiment.[7]
-
Animals are administered the test compound or vehicle via a specified route (e.g., intraperitoneal).
-
Following a predetermined pretreatment time, each animal is placed in the center of the open field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60 minutes).
-
-
Data Analysis: Data are analyzed using ANOVA to compare the effects of different doses of the test compounds to the vehicle control group.
Drug Discrimination
Objective: To evaluate the interoceptive stimulus properties of the test compounds.[9][10]
Methodology:
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Training Phase: Rats are trained to press one lever after an injection of the training drug (e.g., d-amphetamine) and the other lever after a vehicle injection to receive a food reward.[11][12]
-
Test Phase: Once reliable discrimination is established, animals are administered a dose of the test compound, and the percentage of responses on the drug-appropriate lever is recorded.
-
-
Data Analysis: Full substitution is defined as ≥80% of responses on the drug-appropriate lever, while partial substitution is 20-79%, and no substitution is <20%.[12]
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of the test compounds.[13][14]
Methodology:
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers.[13][15]
-
Procedure:
-
Pre-conditioning Phase: The baseline preference for each chamber is determined by allowing the animal to freely explore the apparatus.[14][15]
-
Conditioning Phase: Over several days, animals receive an injection of the test compound and are confined to one of the chambers, and on alternate days, they receive a vehicle injection and are confined to the other chamber.[13][14]
-
Post-conditioning (Test) Phase: The animal is allowed to freely explore the entire apparatus, and the time spent in each chamber is recorded.[14][15]
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect.[16]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound at the monoamine synapse.
Experimental Workflow: Conditioned Place Preference
Caption: Workflow for the Conditioned Place Preference (CPP) experiment.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. chemicalns.com [chemicalns.com]
- 4. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. | Semantic Scholar [semanticscholar.org]
- 6. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 14. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 16. Conditioned Place Preference/Aversion [btc.psych.ucla.edu]
Independent Verification of 2-(4-Methylphenyl)morpholine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of 2-(4-Methylphenyl)morpholine, also known as 4-methylphenmetrazine (4-MPM), with relevant alternatives. The primary focus of this document is its well-documented interaction with monoamine transporters. While the morpholine scaffold is present in compounds with diverse biological effects, including analgesic, anti-inflammatory, and anticancer properties, to date, no specific studies have been published investigating these activities for this compound. The experimental data and protocols presented herein are intended to support independent verification and further research into the pharmacological profile of this compound.
Monoamine Transporter Activity: A Comparative Analysis
This compound is a substituted phenylmorpholine and an analog of phenmetrazine.[1] Its primary mechanism of action is the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] It functions as a substrate-type releaser, meaning it is transported into the presynaptic neuron and triggers the reverse transport of neurotransmitters from the neuron into the synaptic cleft.[1]
The following tables summarize the in vitro potency of this compound and its comparators—phenmetrazine, 3-fluorophenmetrazine (3-FPM), and amphetamine—at the dopamine, norepinephrine, and serotonin transporters. The data is presented as IC50 values for uptake inhibition and EC50 values for neurotransmitter release.
Data Presentation: Quantitative Comparison of Monoamine Transporter Activity
Table 1: Inhibition of Monoamine Uptake (IC50 nM)
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound (4-MPM) | 1930[1] | 1930[1] | 408[1] |
| Phenmetrazine | 1300[1] | 310[1] | 15400[1] |
| 3-Fluorophenmetrazine (3-FPM) | <2500[2][3] | <2500[2][3] | >80000[2][3] |
| Amphetamine | 600[4] | 70-100[4] | 20000-40000[4] |
Table 2: Release of Monoamines (EC50 nM)
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| This compound (4-MPM) | 227[1] | 62[1] | 86[1] |
| Phenmetrazine | 131[5] | 50[5] | >10000[5] |
| 3-Fluorophenmetrazine (3-FPM) | 43[6][7] | 30[6][7] | 2558[6][7] |
| Amphetamine | 24.7 | 7.4 | 1799 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of monoamine transporter activity.
Synthesis of this compound (4-MPM)
This protocol is adapted from the synthesis of 4-methylphenmetrazine.[1]
-
Bromination: A solution of bromine (27 mmol) in dichloromethane (26 mL) is added slowly to a solution of 4-methylpropiophenone (27 mmol) in dichloromethane (26 mL). The mixture is stirred for 1 hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.[1]
-
Reaction with Ethanolamine: The resulting 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine and N,N-diisopropylethylamine to form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one.[1]
-
Cyclization and Reduction: The intermediate undergoes cyclization to form 3-methyl-2-(4-methylphenyl)morpholin-2-ol. This is then reduced using sodium borohydride, followed by treatment with concentrated sulfuric acid to facilitate the formation of the morpholine ring, yielding this compound.[1]
In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol is a generalized procedure based on assays performed in rat brain synaptosomes.[1]
-
Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at low speed to remove cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes. The synaptosome pellet is resuspended in a suitable buffer.
-
Assay Procedure:
-
Aliquots of the synaptosomal preparation are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle for a specified time at 37°C.
-
The uptake reaction is initiated by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration close to its Km value.
-
The incubation is carried out for a short period (typically 1-5 minutes) to measure the initial rate of uptake.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The percentage of inhibition of uptake by the test compound is calculated relative to the vehicle control. IC50 values are determined by non-linear regression analysis of the concentration-response curves.
In Vitro Monoamine Release Assay
This protocol is a generalized procedure for measuring neurotransmitter release from rat brain synaptosomes.[1]
-
Synaptosome Preparation and Preloading: Synaptosomes are prepared as described above. They are then preloaded with a radiolabeled substrate (e.g., [³H]MPP+ for DAT and NET, or [³H]5-HT for SERT) by incubation at 37°C.
-
Assay Procedure:
-
The preloaded synaptosomes are washed to remove excess radiolabel and then resuspended in buffer.
-
Aliquots of the preloaded synaptosomes are exposed to various concentrations of the test compound or vehicle.
-
The incubation is carried out for a specified time at 37°C.
-
The reaction is terminated by pelleting the synaptosomes via centrifugation.
-
-
Data Analysis: The amount of radioactivity released into the supernatant is measured by liquid scintillation counting. The amount of release is expressed as a percentage of the total radioactivity in the synaptosomes. EC50 values are determined by non-linear regression analysis of the concentration-response curves.
General Protocols for Other Bioactivities
While no data is currently available for this compound, the following are general in vitro protocols that could be employed to investigate its potential analgesic, anti-inflammatory, and anticancer activities.
-
In Vitro Analgesic Activity Assay (e.g., Writhing Test Model): This in vivo model can be adapted for in vitro screening by using primary neuronal cultures or cell lines expressing pain-related receptors (e.g., TRPV1). The ability of the compound to inhibit the response to a noxious stimulus (e.g., capsaicin-induced calcium influx) would be measured.
-
In Vitro Anti-inflammatory Assay (e.g., LPS-stimulated Macrophages): RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are then quantified using methods like the Griess assay and ELISA.[8]
-
In Vitro Anticancer Activity Assay (e.g., MTT Assay): Cancer cell lines (e.g., MCF-7, A549) are treated with various concentrations of the test compound for a specified period (e.g., 48 hours). The cell viability is then assessed using the MTT assay, which measures the metabolic activity of living cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.[9]
Visualizations
Signaling Pathway of a Monoamine Releaser
Caption: Mechanism of action of a monoamine releasing agent like this compound.
Experimental Workflow for In Vitro Monoamine Transporter Uptake Assay
Caption: Workflow for a typical in vitro monoamine transporter uptake inhibition assay.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 2-(4-Methylphenyl)morpholine's Performance in Monoamine Transporter Assay Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of 2-(4-Methylphenyl)morpholine, also known as 4-methylphenmetrazine (4-MPM), within in vitro monoamine transporter assay systems. The primary focus of available research on this compound has been its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This document summarizes the quantitative data on its potency and efficacy in comparison to its positional isomers and the parent compound, phenmetrazine. Detailed experimental protocols for the key assays are provided to support the interpretation of the data and facilitate further research.
Introduction to this compound (4-MPM)
This compound is a synthetic psychoactive substance and a substituted analog of phenmetrazine.[1][2] It has been identified as a monoamine releaser, meaning it can evoke the release of dopamine, norepinephrine, and serotonin from neurons.[3][4] Its pharmacological profile, particularly its potent activity at the serotonin transporter, has drawn comparisons to entactogenic compounds like MDMA.[1][3] This comparison guide delves into the specifics of its activity at the three major monoamine transporters, providing a quantitative basis for understanding its mechanism of action.
Data Presentation: Monoamine Transporter Activity
The following tables summarize the in vitro data for 4-MPM and its comparators in two key monoamine transporter assays: uptake inhibition and substrate release. The data is derived from studies using rat brain synaptosomes.[1][3]
Table 1: Inhibition of Monoamine Uptake (IC50 values in nM)
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| 4-MPM | 1926 | 1933 | 408 |
| 2-MPM | 6740 | - | - |
| 3-MPM | >10000 | - | >10000 |
| Phenmetrazine | - | - | - |
Note: Data for 2-MPM and 3-MPM at NET and SERT, and for Phenmetrazine in this specific study were not available in the cited sources.
Table 2: Stimulation of Monoamine Release (EC50 values in nM)
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| 4-MPM | 227 | 62 | 86 |
| 2-MPM | - | - | - |
| 3-MPM | - | - | - |
| Phenmetrazine | - | - | - |
Note: EC50 values for the isomers and phenmetrazine were not provided in the primary source.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to block the reuptake of neurotransmitters into presynaptic neurons.
-
Preparation of Synaptosomes: Rat brain tissue (striatum for DAT, hippocampus for SERT, and cerebellum for NET) is homogenized in a sucrose solution. The homogenate is then centrifuged to pellet the synaptosomes, which are resealed presynaptic nerve terminals containing the monoamine transporters.
-
Incubation: Synaptosomes are incubated with various concentrations of the test compound (e.g., 4-MPM) and a radiolabeled substrate ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
Termination and Filtration: The uptake reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the accumulated radiolabeled substrate.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated by non-linear regression analysis.
Monoamine Transporter Release Assay
This assay determines the potency and efficacy of a compound to induce the release of neurotransmitters from presynaptic terminals.
-
Synaptosome Preparation and Preloading: Synaptosomes are prepared as described above and are preloaded with a radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
Superfusion: The preloaded synaptosomes are placed in a superfusion apparatus and continuously washed with a buffer to establish a stable baseline of radioactivity.
-
Drug Application: The test compound is added to the superfusion buffer at various concentrations.
-
Fraction Collection: Fractions of the superfusate are collected over time to measure the amount of radioactivity released from the synaptosomes.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximum releasing effect (EC50) is determined from the concentration-response curves.
Visualizations
Signaling Pathway: Monoamine Transporter Action
Caption: Mechanism of monoamine transporter modulation by this compound.
Experimental Workflow: Monoamine Transporter Assays
Caption: Workflow for in vitro monoamine transporter uptake and release assays.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methylphenmetrazine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming the Purity of Synthesized 2-(4-Methylphenyl)morpholine: A Comparative Guide to Analytical Techniques
For Immediate Release
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 2-(4-Methylphenyl)morpholine, a crucial intermediate in the development of novel therapeutic agents. Researchers, scientists, and drug development professionals will find detailed experimental protocols, a comparative analysis of common analytical techniques, and visual workflows to ensure the quality and reliability of their synthesized compounds.
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter that directly impacts the safety and efficacy of a drug product. Therefore, robust analytical methods are required to identify and quantify the target compound and any potential impurities. This guide focuses on the most effective techniques for the purity assessment of this compound.
Comparison of Analytical Techniques for Purity Determination
The selection of an appropriate analytical method for purity confirmation depends on several factors, including the expected impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the analysis of this compound.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance. | Quantitative purity (area %), retention time of the main peak and impurities. | High precision and accuracy for quantification, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection; may require derivatization. Co-elution of impurities is possible. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[1][2] | Quantitative purity (area %), identification of volatile impurities by their mass spectra, and retention time.[3] | High sensitivity and selectivity, provides structural information of impurities through mass fragmentation patterns.[3] | Limited to thermally stable and volatile compounds; derivatization may be necessary.[1] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information about the molecular structure. | Unambiguous structural confirmation, identification and quantification of impurities without the need for reference standards (qNMR). | Provides definitive structural information, capable of identifying unexpected impurities. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations, identifying functional groups present in a molecule. | Confirmation of the presence of key functional groups (e.g., C-O, C-N, aromatic rings). | Fast and non-destructive, provides a molecular fingerprint. | Limited ability to detect minor impurities, not suitable for quantification of impurities. |
Potential Impurities in the Synthesis of this compound
Based on common synthetic routes for similar morpholine derivatives, potential impurities in synthesized this compound may include:
-
Starting Materials: Unreacted 4-methylstyrene oxide, 2-aminoethanol, or other precursors.
-
Intermediates: Incompletely cyclized intermediates.
-
Byproducts: Products from side reactions, such as dimerization or oxidation.
-
Positional Isomers: Isomers formed during the synthesis, such as 3-(4-Methylphenyl)morpholine.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the percentage purity of this compound and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need optimization.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 220 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities and residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Electron ionization (EI) at 70 eV
-
Mass range: 40-500 amu
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library or through spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural confirmation of the synthesized this compound and for identifying structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the target molecule. Impurities will be visible as extra peaks in the spectra. Quantitative NMR (qNMR) can be performed by adding a certified internal standard to accurately determine the purity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to confirm the presence of the key functional groups in the synthesized molecule.
Instrumentation:
-
FTIR spectrometer
Procedure:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the morpholine ring (C-O and C-N stretching), the aromatic ring (C=C and C-H stretching), and the methyl group (C-H stretching).
Visualizing the Workflow and Method Comparison
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow for purity confirmation and a comparison of the analytical techniques.
Caption: Experimental workflow for confirming the purity of synthesized this compound.
Caption: Comparison of analytical methods for the purity assessment of this compound.
References
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(4-Methylphenyl)morpholine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of 2-(4-Methylphenyl)morpholine, a morpholine derivative. The following information is synthesized from safety data for morpholine and structurally similar compounds and should be supplemented with the specific Safety Data Sheet (SDS) for this compound upon its availability.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on data from related morpholine compounds, this substance should be handled with care, assuming it may be harmful if swallowed, toxic in contact with skin, a skin and eye irritant, and potentially harmful if inhaled.[1] The parent compound, morpholine, is classified as a flammable liquid and corrosive.[2]
Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Required Equipment |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical to mitigate harm.
Spill Response:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Increase ventilation to the area to disperse any vapors.
-
Contain: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[3] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Clean: Decontaminate the spill area according to your institution's established protocols.
Exposure Response:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Detailed Disposal Protocol
The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[3]
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all unused or waste this compound in a designated, compatible, and properly sealed hazardous waste container. The original container is often a suitable choice for waste collection. Do not mix with incompatible wastes, particularly strong oxidizing agents.[1]
-
Solid Waste: Any solid materials contaminated with this compound, such as absorbent materials from spills, contaminated gloves, or weighing papers, must be collected and disposed of as hazardous solid waste. Place these materials in a designated, sealed container.
Step 2: Waste Container Labeling
Proper labeling is crucial for safety and regulatory compliance. All waste containers must be clearly and securely labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Flammable")
-
The date on which the waste was first added to the container
Step 3: Storage of Hazardous Waste
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA). The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
A well-ventilated, cool, and dry location.
-
Away from sources of ignition and incompatible materials.
-
Equipped with secondary containment to capture any potential leaks.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport hazardous waste off-site yourself.
Experimental Protocol: General Neutralization (if required)
Objective: To neutralize the basic properties of the morpholine derivative before disposal.
Materials:
-
Waste this compound solution
-
Dilute acid (e.g., 1M Hydrochloric Acid or 1M Sulfuric Acid)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., a large beaker within a secondary containment)
-
All necessary PPE
Procedure:
-
Place the reaction vessel containing the waste this compound solution in a fume hood and on a stir plate.
-
Begin stirring the solution gently.
-
Slowly and carefully add the dilute acid dropwise to the waste solution.
-
Monitor the temperature of the solution continuously. If a significant temperature increase is observed, pause the addition of acid to allow the solution to cool.
-
Periodically check the pH of the solution using a pH strip or a calibrated pH meter.
-
Continue adding acid until the pH of the solution is neutral (approximately pH 7).
-
The neutralized solution should still be collected as hazardous waste and disposed of through the EHS department.
Disclaimer: This is a general guideline and may need to be adapted based on the concentration and volume of the waste. Always consult with your EHS department before attempting any neutralization procedure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(4-Methylphenyl)morpholine
This guide provides critical safety and logistical information for the handling and disposal of 2-(4-Methylphenyl)morpholine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. According to its Safety Data Sheet, it may be harmful if swallowed, in contact with skin, or inhaled, and it causes serious eye irritation.[1]
Summary of Required Personal Protective Equipment
| Body Part | Required PPE | Material/Standard |
| Eyes/Face | Chemical safety glasses and face shield | Approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hands | Chemical-resistant gloves | Powder-free nitrile gloves are recommended.[2] Gloves should be inspected before use and disposed of properly after handling.[1] |
| Body | Complete chemical-resistant suit or lab coat with a chemical-resistant apron | The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[1] |
| Respiratory | Respirator with an appropriate cartridge | Required if user operations generate dust, fume, or mist. Respirators and their components should be tested and approved under standards like NIOSH (US) or CEN (EU).[1] |
| Feet | Closed-toe shoes | Composed of leather or other chemical-resistant material. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for handling this compound from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area.[1] If handling procedures could generate dust, fumes, or mists, use a certified chemical fume hood.[1]
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Prepare all necessary equipment and reagents.
-
Inspect all PPE for integrity before use.
2. Handling the Chemical:
-
Don all required PPE as specified in the table above. When handling hazardous drugs, it is recommended to wear two pairs of gloves.[3]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust.[1]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
3. Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Prevent further leakage if it is safe to do so. Do not let the product enter drains.[1]
-
For small spills, absorb with an inert material such as vermiculite, and for larger spills, sweep up and shovel the material without creating dust.[1][4]
-
Collect the spilled material in a suitable, closed container for disposal.[1]
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital and consult a physician.[1]
-
In case of eye contact: Flush eyes with water as a precaution.[1]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Containerization: Collect waste in a compatible, leak-proof container. High-density polyethylene (HDPE) is a recommended material.[5]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name, primary hazards (e.g., Toxic, Irritant), and the accumulation start date.[5]
-
Storage: Store the sealed and labeled waste container in a designated and secure hazardous waste storage area with secondary containment.[5]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]
-
Prohibited Disposal: Do NOT dispose of this chemical down the drain or in regular trash.[5]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






